2-chloro-N-(2,4-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPPVAAGWXKMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352863 | |
| Record name | 2-chloro-N-(2,4-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96980-65-3 | |
| Record name | 2-Chloro-N-(2,4-difluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96980-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(2,4-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2,4-difluorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectral Characterization of 2-chloro-N-(2,4-difluorophenyl)acetamide
This guide provides a comprehensive analysis of the spectral data for 2-chloro-N-(2,4-difluorophenyl)acetamide, a key intermediate in various organic synthesis pathways. As researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure and purity is paramount. This document offers a detailed walkthrough of the analytical techniques and data interpretation required to fully characterize this compound, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Compound Overview and Molecular Structure
This compound is an acetamide derivative with the molecular formula C₈H₆ClF₂NO.[1] Its structural integrity is the foundation of its utility in subsequent chemical transformations. Accurate characterization ensures reproducibility and safety in research and development processes.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 96980-65-3[1] |
| Molecular Formula | C₈H₆ClF₂NO[1] |
| Molecular Weight | 205.59 g/mol [1] |
| Monoisotopic Mass | 205.0106 Da[2] |
The molecular structure, presented below, is the basis for all subsequent spectral predictions and interpretations.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 2-chloro-N-(2,4-difluorophenyl)acetamide
Introduction: 2-chloro-N-(2,4-difluorophenyl)acetamide is a halogenated acetamide derivative of significant interest within the fields of medicinal chemistry and synthetic organic chemistry. As a member of the α-haloacetamide class, its chemical architecture is primed for reactivity, making it a valuable building block for more complex molecular entities. The presence of a chloroacetyl group confers electrophilic properties, rendering it a key intermediate for the synthesis of various heterocyclic compounds and, notably, as a reactive moiety for the design of targeted covalent inhibitors in drug development.[1][2]
This technical guide provides an in-depth analysis of the physical and chemical properties of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its handling, reactivity, synthesis, and characterization. The protocols and data presented herein are synthesized from authoritative sources to ensure scientific integrity and practical applicability.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its unequivocal identity through standardized nomenclature and structural representation.
-
IUPAC Name: this compound[3]
-
CAS Number: 96980-65-3[3]
-
Molecular Formula: C₈H₆ClF₂NO[3][]
-
Synonyms: N-Chloroacetyl-2,4-difluoroaniline, 2-Chloro-2',4'-difluoroacetanilide[3]
The molecule consists of a 2,4-difluoroaniline core that is N-acylated with a chloroacetyl group. This structure is fundamental to its chemical behavior, which is dominated by the reactivity of the C-Cl bond alpha to the carbonyl group.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions, including reaction setups, purification strategies, and formulation development.
| Property | Value | Source |
| Molecular Weight | 205.59 g/mol | [3][] |
| Density | ~1.444 g/cm³ (Predicted) | [] |
| Melting Point | Data not experimentally determined in available literature. Similar compounds, like 2-chloro-N-(2-fluorophenyl)acetamide, have a melting point of 88-90 °C.[5] | N/A |
| Boiling Point | Data not experimentally determined. Predicted values for structurally similar compounds are typically >300 °C.[5][6][7] | N/A |
| Appearance | Expected to be an off-white to yellow or brown solid, consistent with related acetanilides.[8] | N/A |
| Solubility | Low solubility in water is expected.[9] Generally soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[10] | N/A |
Expert Insights: The low aqueous solubility is a direct consequence of the hydrophobic difluorophenyl ring and the overall neutral charge of the molecule. For synthetic and analytical purposes, dissolution in solvents like DMSO, DMF, or chlorinated solvents (e.g., dichloromethane) is recommended. The high predicted boiling point suggests that purification by distillation is impractical and would likely lead to decomposition; methods such as recrystallization are more appropriate.
Chemical Properties and Reactivity Profile
The chemical utility of this compound stems from the electrophilic nature of the α-chloroacetyl group. This moiety is a potent alkylating agent, readily undergoing nucleophilic substitution.
Causality of Reactivity: The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its application in medicinal chemistry.
Application as a Covalent "Warhead": In drug development, the chloroacetamide group is a well-established "warhead" for creating covalent inhibitors. It specifically targets nucleophilic amino acid residues, most commonly cysteine, within the active site of an enzyme or protein. The reaction proceeds via an Sₙ2 mechanism, forming a stable thioether bond and leading to irreversible inhibition of the target protein.[1] This strategy can result in drugs with high potency and a prolonged duration of action.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H6ClF2NO | CID 735854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-CHLORO-N-(2-FLUOROPHENYL)ACETAMIDE CAS#: 347-66-0 [chemicalbook.com]
- 6. 2-CHLORO-N-[1-(2,4-DIFLUOROPHENYL)ETHYL]ACETAMIDE CAS#: 793727-51-2 [m.chemicalbook.com]
- 7. 2-CHLORO-N-(2-FLUORO-4-METHYLPHENYL)ACETAMIDE CAS#: 366-45-0 [m.chemicalbook.com]
- 8. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. caymanchem.com [caymanchem.com]
The Diverse Biological Activities of N-Aryl Chloroacetamides: A Guide for Researchers
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The N-aryl chloroacetamide scaffold is a cornerstone in medicinal and agricultural chemistry, distinguished by its reactive chloroacetamide "warhead" attached to a variable aryl moiety. This structural motif confers a potent alkylating ability, enabling these molecules to form covalent bonds with biological nucleophiles, which is the primary mechanism underpinning their broad spectrum of biological activities. Initially rising to prominence as highly effective pre-emergence herbicides, the applications of N-aryl chloroacetamides have expanded significantly.[1][2] Researchers have successfully harnessed this scaffold to develop potent antibacterial, antifungal, anticancer, and enzyme-inhibiting agents.[3][4][5][6] This guide synthesizes the current understanding of N-aryl chloroacetamides, detailing their core mechanism of action, key synthetic pathways, and diverse therapeutic and agricultural applications. We provide in-depth analysis of structure-activity relationships (SAR), detailed protocols for biological evaluation, and a forward-looking perspective on the future development of this versatile chemical class.
Introduction to N-Aryl Chloroacetamides
N-aryl chloroacetamides are a class of organic compounds characterized by a chloroacetamide group linked to a nitrogen atom, which is, in turn, bonded to an aryl (aromatic) ring. The core structure's simplicity belies its chemical versatility and biological significance. The key to their activity is the electrophilic nature of the carbon atom alpha to the carbonyl group, which is made susceptible to nucleophilic attack by the adjacent chlorine atom.
Chemical Structure and Properties
The general structure consists of:
-
An Aryl Group: This is typically a substituted phenyl ring. The nature, position, and number of substituents on this ring are critical determinants of the molecule's lipophilicity, steric profile, and electronic properties, which collectively fine-tune its biological specificity and potency.
-
An Amide Linkage: This links the aryl group to the chloroacetyl moiety.
-
A Chloroacetamide "Warhead": The Cl-CH2-C(=O)- group is the reactive center of the molecule, responsible for its alkylating properties.[3]
The lipophilicity of these compounds, which governs their ability to cross biological membranes, is a crucial factor in their efficacy. For instance, halogenated substituents on the phenyl ring can increase lipophilicity, allowing for more rapid passage through the phospholipid bilayer of cell membranes, which has been correlated with higher antimicrobial activity.
Overview of Biological Activities
The biological profile of N-aryl chloroacetamides is remarkably broad, a direct consequence of their ability to covalently modify essential biomolecules. This has led to their development and investigation in numerous fields:
-
Agriculture: They are widely used as pre-emergence herbicides for major crops, controlling a wide spectrum of weeds.[2][7][8][9]
-
Antimicrobial Agents: Numerous derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans and Fusarium species.[4][5][6][10][11]
-
Anticancer Therapeutics: The scaffold has been explored for its cytotoxic effects against various cancer cell lines, with some derivatives showing promise as inhibitors of cancer stem cells (CSCs), which are implicated in chemoresistance and tumor relapse.[3][12]
-
Enzyme Inhibition: Specific N-aryl chloroacetamides have been designed as inhibitors for enzymes implicated in neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases.[13]
-
Antiviral & Antiparasitic Roles: Emerging research has pointed to their potential as antiviral agents against alphaviruses and as antiparasitic compounds for treating diseases like cryptosporidiosis.[14][15][16]
Core Mechanism of Action: The Alkylating Nature
The unifying mechanism behind the diverse biological effects of N-aryl chloroacetamides is their function as alkylating agents.[1] The chloroacetamide moiety is a mild electrophile that readily reacts with nucleophilic functional groups found in essential biomolecules, particularly the thiol groups of cysteine residues in proteins.[1][17]
Reactivity with Biological Nucleophiles
The reaction involves a nucleophilic substitution where the chlorine atom, a good leaving group, is displaced by a nucleophile (e.g., a deprotonated sulfhydryl group, -S⁻). This forms a stable covalent thioether bond between the acetamide scaffold and the protein. This irreversible binding can lead to:
-
Enzyme Inactivation: Alkylation of a cysteine residue in the active site of an enzyme can permanently block substrate binding and catalysis.
-
Disruption of Protein Structure: Modification of a critical cysteine residue can alter protein conformation, leading to loss of function.
-
Interference with Signaling Pathways: Covalent modification of proteins involved in cellular signaling can disrupt vital biological processes.
This reactivity is not indiscriminate. The specific aryl portion of the molecule provides the necessary recognition elements (e.g., shape, lipophilicity, hydrogen bonding capability) to direct the chloroacetamide "warhead" to the target protein's binding pocket, conferring a degree of selectivity.
Caption: Mechanism of N-aryl chloroacetamide covalent modification of a target protein.
Synthesis of N-Aryl Chloroacetamides
The synthesis of N-aryl chloroacetamides is generally straightforward, making this scaffold highly accessible for derivatization and library synthesis in drug discovery and agrochemical research. The most common method is the chloroacetylation of a primary or secondary aryl amine.[18][19]
General Synthetic Protocol
The standard procedure involves the reaction of a substituted aryl amine with chloroacetyl chloride in an appropriate solvent. A base, such as triethylamine or potassium carbonate, is often added to neutralize the hydrochloric acid byproduct generated during the reaction.[11][20]
Step 1: Reactant Preparation: The selected aryl amine is dissolved in a suitable aprotic solvent (e.g., benzene, DMF, or acetonitrile).
Step 2: Acylation: Chloroacetyl chloride is added dropwise to the solution, often at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction. The reaction is then typically stirred for several hours at room temperature or refluxed to ensure completion.[20]
Step 3: Work-up and Purification: Upon completion, the reaction mixture is processed to remove byproducts and unreacted starting materials. This may involve washing with water, extraction with an organic solvent, and drying. The final product is often purified by recrystallization from a suitable solvent like ethanol to yield the solid N-aryl chloroacetamide.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. lume.ufrgs.br [lume.ufrgs.br]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 13. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N ‑Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad-Spectrum Antialphaviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Technical Guide to the Structural and Conformational Analysis of 2-chloro-N-(2,4-difluorophenyl)acetamide
Abstract
This technical guide provides a comprehensive structural and conformational analysis of 2-chloro-N-(2,4-difluorophenyl)acetamide, a molecule of significant interest as a synthetic intermediate in medicinal and materials chemistry.[1][2] Given the absence of a publicly available crystal structure for this specific compound, this document employs a multi-faceted approach, integrating data from its fundamental physicochemical properties, predictive spectroscopic analysis, and comparative structural studies of closely related analogs. We will explore the molecule's likely synthesis, its expected spectroscopic signatures (NMR, IR, MS), and delve into its solid-state packing and conformational preferences. The causality behind analytical choices and the interpretation of data are emphasized to provide researchers with a practical and scientifically rigorous framework for studying this and similar N-substituted acetamides.
Molecular Identity and Physicochemical Properties
This compound (IUPAC Name) is a halogenated aromatic amide. Its core structure consists of a 2,4-difluorophenyl ring linked via an amide bond to a chloroacetyl group. This combination of a reactive chloroacetamide moiety and a fluorinated aromatic ring makes it a versatile building block in organic synthesis. The fundamental properties, derived from authoritative chemical databases, are summarized below.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₆ClF₂NO | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Weight | 205.59 g/mol | PubChem[3] |
| CAS Number | 96980-65-3 | PubChem[3] |
| SMILES | C1=CC(=C(C=C1F)F)NC(=O)CCl | PubChem[3] |
| InChIKey | TUPPVAAGWXKMRC-UHFFFAOYSA-N | PubChem[3] |
Synthesis and Spectroscopic Characterization
A robust understanding of a molecule's structure begins with its synthesis and characterization. The protocols and expected data presented here are based on established methodologies for N-aryl acetamides.[2]
Synthetic Protocol: Acylation of 2,4-Difluoroaniline
The most direct and widely adopted method for synthesizing N-aryl acetamides is the nucleophilic acyl substitution reaction between an aniline derivative and an acyl chloride.[2] In this case, 2,4-difluoroaniline serves as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
Expert Rationale: Chloroacetyl chloride is chosen for its high reactivity, which ensures efficient acylation of the amine. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to prevent hydrolysis of the acyl chloride and at a controlled temperature (e.g., 0 °C to room temperature) to manage the exothermic nature of the reaction. A mild base, such as triethylamine or pyridine, is often included to neutralize the HCl byproduct, driving the reaction to completion.
Step-by-Step Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-difluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Acyl Chloride: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of distilled water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Predictive Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[5] A deuterated solvent like DMSO-d₆ is often used for N-aryl amides due to its ability to dissolve the compound and the downfield shift of the amide N-H proton, preventing overlap with other signals.
| ¹H NMR (Predicted in DMSO-d₆) | ||||
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Amide N-H | ~10.5 | Broad singlet | 1H | Deshielded proton on nitrogen, subject to hydrogen bonding. |
| Aromatic C-H (ortho to NH) | ~8.0-8.2 | Multiplet | 1H | Deshielded by the amide group and ortho-fluorine. |
| Aromatic C-H | ~7.3-7.5 | Multiplet | 1H | Complex splitting due to F-H couplings. |
| Aromatic C-H | ~7.1-7.3 | Multiplet | 1H | Complex splitting due to F-H couplings. |
| Methylene C-H₂ | ~4.3 | Singlet | 2H | Alpha to both a carbonyl and a chlorine atom, resulting in strong deshielding. |
| ¹³C NMR (Predicted in DMSO-d₆) | ||
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| Carbonyl C=O | ~165 | Typical chemical shift for an amide carbonyl. |
| Aromatic C-F | ~155-160 (d, ¹JCF ≈ 245 Hz) | Large one-bond C-F coupling constant is characteristic. |
| Aromatic C-N | ~125-130 | Shift influenced by both nitrogen and fluorine substituents. |
| Aromatic C-H | ~110-120 | Region for aromatic carbons, with shifts influenced by fluorine. |
| Methylene C-Cl | ~42 | Aliphatic carbon attached to an electron-withdrawing chlorine. |
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying key functional groups present in a molecule.[5]
| IR Spectroscopy (Predicted) | ||
| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (Amide) | 3250-3300 | Indicates the presence of the secondary amide N-H bond. |
| C=O Stretch (Amide I) | 1670-1690 | A strong, sharp absorption characteristic of an amide carbonyl. |
| N-H Bend (Amide II) | 1530-1550 | Coupled with C-N stretching, confirming the amide group. |
| C-F Stretch | 1200-1250 | Strong absorptions indicative of the aryl-fluorine bonds. |
| C-Cl Stretch | 700-780 | Corresponds to the chloroalkyl group. |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structure.
-
Molecular Ion (M⁺): The spectrum is expected to show a molecular ion peak at m/z ≈ 205. A characteristic isotopic pattern (M+2 peak) at m/z ≈ 207 with an intensity of about one-third of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragments:
-
Loss of Cl: A fragment corresponding to [M-Cl]⁺.
-
Loss of CH₂Cl: A fragment corresponding to [M-CH₂Cl]⁺.
-
Acylium Ion: A peak corresponding to the [O=C-CH₂Cl]⁺ fragment.
-
Difluoroaniline Fragment: A peak corresponding to the [H₂N-C₆H₃F₂]⁺ fragment resulting from amide bond cleavage.
-
Structural and Conformational Analysis
The three-dimensional arrangement of atoms and the nature of intermolecular interactions define a molecule's properties in the solid state and its potential biological activity.
Crystalline Packing and Intermolecular Forces: A Comparative Approach
While the specific crystal structure of this compound has not been reported, extensive crystallographic data exists for structurally similar N-aryl chloroacetamides.[1][7][8][9] A consistent and dominant feature in the crystal packing of these compounds is the formation of infinite chains through intermolecular N-H···O hydrogen bonds.[1][7][9]
Expert Rationale: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This directional interaction is strong and highly predictable, often dictating the primary supramolecular assembly in the crystal lattice. The N-H proton forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule, creating a robust head-to-tail chain.
| Comparative Crystallographic Data of Analogs | |||
| Compound | Space Group | N-H···O Distance (Å) | Key Feature |
| 2-Chloro-N-(4-fluorophenyl)acetamide[1][7] | Monoclinic | ~2.8-2.9 | Forms infinite chains via N-H···O bonds along the c-axis. |
| 2-Chloro-N-(3-fluorophenyl)acetamide[8] | Monoclinic | ~2.8-2.9 | Molecules linked into C(4) chains by N-H···O hydrogen bonds. |
| 2-Chloro-N-(2,4-dimethylphenyl)acetamide[9] | Monoclinic | ~2.9 | Molecules linked into chains through intermolecular N-H···O bonding. |
Based on this consistent pattern, it is highly probable that this compound also crystallizes in a structure dominated by these N-H···O hydrogen-bonded chains.
Caption: Predicted N-H···O intermolecular hydrogen bonding forming a molecular chain.
Molecular Conformation
The overall shape of the molecule is determined by the torsion angles around its single bonds. Key conformational features include the planarity of the amide group and its orientation relative to the aromatic ring.
-
Amide Plane: The amide group (C-C(=O)-N-H) is generally planar or nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system.
-
Ring-Amide Torsion: The dihedral angle between the plane of the difluorophenyl ring and the amide plane is crucial. In related structures, this angle is significantly twisted, often ranging from 20° to 80°.[10] This twist is a result of steric hindrance between the ortho-substituent on the phenyl ring (in this case, fluorine) and the carbonyl oxygen or the N-H proton.
-
Ortho-Substituent Influence: The conformation of the N-H bond relative to the ortho-fluoro substituent is of particular interest. In the analogous 2-chloro-N-(2,4-dimethylphenyl)acetamide, the N-H bond is found to be syn to the ortho-methyl group.[9] It is plausible that a similar syn conformation exists in the title compound to minimize steric repulsion between the bulky chloroacetamide group and the ortho-fluorine atom.
-
Intramolecular Interactions: Short C-H···O contacts, where a C-H from the phenyl ring interacts with the carbonyl oxygen, are also possible and can contribute to conformational stability.[8]
A Theoretical Approach: Computational Modeling
In the absence of experimental crystallographic data, computational chemistry provides a powerful tool for predicting the ground-state conformation and electronic structure. Density Functional Theory (DFT) is a robust method for this purpose.
Expert Rationale: A computational approach allows for a systematic exploration of the potential energy surface to identify low-energy conformers. Geometry optimization calculations refine the molecular structure to a minimum energy state, providing accurate predictions of bond lengths, angles, and dihedral angles. This in silico data serves as a highly valuable hypothesis that can guide future experimental work.
Step-by-Step Computational Workflow:
-
Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the rotational freedom around the key single bonds and identify a pool of low-energy starting structures.
-
DFT Geometry Optimization: Subject the lowest energy conformers to full geometry optimization using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d,p) or larger).
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical IR spectrum.
-
Analysis: Analyze the resulting optimized geometry to determine key structural parameters, including the crucial dihedral angle between the aromatic ring and the amide plane.
Caption: A standard workflow for the computational analysis of molecular conformation.
Conclusion
This guide has provided a detailed structural and conformational profile of this compound. Through a combination of established synthetic protocols, predictive spectroscopy based on foundational principles, and a robust comparative analysis with structurally validated analogs, we have constructed a comprehensive picture of the molecule. The key structural motifs are predicted to be a twisted conformation between the phenyl ring and the planar amide group, and a supramolecular architecture dominated by strong N-H···O hydrogen-bonded chains. The outlined experimental and computational workflows provide a solid framework for researchers to validate these predictions and further explore the rich chemistry of this versatile synthetic intermediate.
References
- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. This compound | C8H6ClF2NO | CID 735854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-N-(2,4-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-chloro-N-(2,4-difluorophenyl)acetamide: A Methodological and Predictive Approach
An In-depth Technical Guide
Abstract: The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1][2][3] This guide provides a comprehensive technical framework for understanding, determining, and predicting the solubility of 2-chloro-N-(2,4-difluorophenyl)acetamide in organic solvents. Recognizing the scarcity of published data for this specific compound, this document emphasizes robust experimental methodologies and theoretical predictive models. It is designed for researchers, chemists, and formulation scientists who require a deep, practical understanding of solubility principles to guide their work.
Introduction: The Central Role of Solubility
This compound (PubChem CID: 735854) is a halogenated acetamide derivative.[4] Compounds of this class are recognized as important intermediates in the synthesis of various medicinal, agrochemical, and pharmaceutical agents.[5][6] The successful application of this intermediate in any synthetic route or its development as a potential API is fundamentally linked to its solubility.
Key processes governed by solubility include:
-
Reaction Kinetics: Ensuring the compound is in the solution phase for chemical reactions.
-
Crystallization and Purification: Selecting appropriate anti-solvents and recrystallization solvents to achieve high purity and yield.[7]
-
Formulation Development: For APIs, solubility is a primary determinant of bioavailability, especially for oral dosage forms.[1][8][9] Poorly soluble compounds often lead to inadequate absorption and variable therapeutic outcomes.[8][9]
-
Analytical Method Development: Choosing suitable diluents for chromatographic analysis like HPLC.[10]
This guide will first establish a theoretical foundation for solubility, then present the known physicochemical properties of the target compound, and finally, detail a gold-standard experimental protocol for its solubility determination, complemented by robust analytical techniques.
Theoretical Frameworks for Solubility Prediction
While experimental determination is definitive, theoretical models provide invaluable predictive power for solvent screening, saving significant time and resources.
"Like Dissolves Like": The Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by solubility parameters. The Hansen Solubility Parameters (HSP) are a powerful tool developed by Charles Hansen that divides the total Hildebrand solubility parameter into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
-
δh: Energy from hydrogen bonding forces.[11]
Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space" defined by these three parameters.[11] The closer two points are in this space, the more likely the substances are to be miscible.[11] This relationship is calculated by the distance (Ra) between the solute and solvent in Hansen space. A substance is predicted to be soluble if this distance is within its experimentally determined interaction radius (R0).[12] This concept is particularly useful for screening solvents in industries like paints and coatings and has been extended to pharmaceutical applications for predicting drug-excipient interactions.[11][13]
The logical relationship for solubility prediction using HSP is illustrated below.
Caption: Hansen Solubility Parameter (HSP) workflow for predicting solubility.
Co-solvency Models: The Jouyban-Acree Model
In pharmaceutical formulations, mixed solvent systems (co-solvents) are often used. The Jouyban-Acree model is a widely used and accurate mathematical model for correlating and predicting the solubility of a solute in binary or ternary solvent mixtures at various temperatures.[14][15][16] The model requires experimental solubility data in the neat (mono-solvent) systems to predict solubility in the mixtures, thereby reducing the number of experiments needed.[14][17][18]
Physicochemical Properties of this compound
A foundational step in any solubility study is to characterize the solute. The known properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClF₂NO | PubChem[4] |
| Molecular Weight | 205.59 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| Canonical SMILES | C1=CC(=C(C=C1F)F)NC(=O)CCl | PubChem[4] |
| InChIKey | TUPPVAAGWXKMRC-UHFFFAOYSA-N | PubChem[4] |
| Predicted XlogP | 2.0 | PubChemLite[19] |
The presence of two fluorine atoms and one chlorine atom suggests significant electronegativity, while the acetamide group provides hydrogen bonding capability (one donor, one acceptor site). The aromatic ring contributes to its hydrophobicity. These structural features indicate that its solubility will be highly dependent on the specific polar, dispersion, and hydrogen-bonding characteristics of the chosen solvent.
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable and widely accepted method for determining thermodynamic (equilibrium) solubility is the Saturation Shake-Flask Method .[20][21] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility under the specified conditions.[22][23]
Causality Behind Experimental Choices
-
Method Selection: The shake-flask method is chosen over kinetic or high-throughput methods because it measures the true thermodynamic equilibrium solubility, which is a fundamental material property essential for thermodynamic modeling and robust formulation development.[20][24]
-
Equilibrium Confirmation: Measuring concentration at multiple time points is a self-validating step. A plateau in concentration confirms that equilibrium has been reached and the measured value is not an artifact of insufficient equilibration time.[24]
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance or 25 °C for standard lab conditions) is critical for reproducibility.[24]
-
Solid Phase Analysis: It is good practice to analyze the remaining solid post-experiment (e.g., by XRPD or DSC) to check for any polymorphic transformations or solvate formation, which could alter the solubility.
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. "Excess" means enough solid remains visible at the end of the experiment.
-
Equilibration: Seal the vials securely and place them in an orbital shaker or on a magnetic stirrer plate within a temperature-controlled environment (e.g., 25 °C). Agitate the samples at a constant rate that ensures the solid is well-suspended without being overly vigorous.
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.[24]
-
Phase Separation: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to prevent artificially high results.
-
Dilution: Promptly dilute the clear filtrate with a suitable diluent (often the mobile phase for HPLC analysis) to a concentration within the pre-established analytical calibration range. This prevents precipitation of the solute upon cooling or solvent evaporation.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, as described below.
-
Equilibrium Verification: Compare the calculated concentrations at the different time points. Equilibrium is considered reached when consecutive measurements do not deviate significantly (e.g., by less than 5-10%).[24]
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) is the preferred analytical tool for solubility analysis due to its specificity and ability to separate the analyte from any potential impurities or degradants.[20][24]
Protocol for Quantification:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is highly soluble, e.g., acetonitrile or methanol).
-
Calibration Curve: Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected concentration range of the diluted solubility samples.[10]
-
HPLC Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.
-
Data Processing: Plot the peak area from the HPLC chromatograms against the known concentration of the standards to generate a linear regression curve. The R² value should be >0.999 to ensure linearity.
-
Solubility Calculation: Use the equation of the line (y = mx + c) from the calibration curve to determine the concentration of the diluted samples from their measured peak areas.[10] Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
The overall experimental and analytical workflow is visualized below.
Caption: Workflow for Shake-Flask Solubility Determination with HPLC Analysis.
Data Presentation
Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.
Table 1: Solubility of this compound at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Isopropanol | Polar Protic | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| Ethyl Acetate | Polar Aprotic | Experimental Value | Calculated Value |
| Dichloromethane | Halogenated | Experimental Value | Calculated Value |
| Toluene | Non-polar | Experimental Value | Calculated Value |
| n-Heptane | Non-polar | Experimental Value | Calculated Value |
| Water | Polar Protic | Experimental Value | Calculated Value |
Note: This table serves as a template for recording experimentally determined values.
Conclusion
This guide has outlined a comprehensive strategy for characterizing the solubility of this compound in organic solvents. By integrating theoretical predictive models like Hansen Solubility Parameters with the gold-standard experimental shake-flask method, researchers can efficiently screen for suitable solvents and obtain highly accurate and reliable thermodynamic solubility data. The detailed protocols for experimentation and HPLC analysis provide a robust, self-validating framework essential for applications in chemical synthesis, purification, and pharmaceutical formulation. This methodological approach empowers scientists to make informed, data-driven decisions in the absence of pre-existing literature values, accelerating research and development.
References
- 1. seppic.com [seppic.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. How does drug solubility affect drug delivery? [synapse.patsnap.com]
- 4. This compound | C8H6ClF2NO | CID 735854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 14. Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model. | Semantic Scholar [semanticscholar.org]
- 15. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model [jstage.jst.go.jp]
- 17. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PubChemLite - this compound (C8H6ClF2NO) [pubchemlite.lcsb.uni.lu]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. researchgate.net [researchgate.net]
- 22. improvedpharma.com [improvedpharma.com]
- 23. pharmatutor.org [pharmatutor.org]
- 24. who.int [who.int]
Spectroscopic Characterization of 2-chloro-N-(2,4-difluorophenyl)acetamide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 2-chloro-N-(2,4-difluorophenyl)acetamide, a molecule of interest in drug development and chemical synthesis. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are engaged in the synthesis, analysis, and application of related compounds. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides in-depth interpretation, and outlines the experimental protocols for acquiring this data.
Introduction
This compound belongs to the class of N-aryl acetamides, which are significant intermediates in organic synthesis. The presence of a chloroacetyl group makes it a versatile precursor for the introduction of various functionalities through nucleophilic substitution. The difluorophenyl moiety can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Accurate spectroscopic characterization is paramount to confirm the identity and purity of the synthesized compound, ensuring the reliability of subsequent biological or chemical studies.
Molecular Structure
The molecular structure of this compound is foundational to understanding its spectroscopic properties. The key structural features include a chloroacetamide group linked to a 2,4-difluorinated benzene ring.
Halogenated Acetanilide Derivatives: A Technical Guide to Their Antimicrobial Potential
In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a paramount objective in drug discovery. Among the promising candidates, halogenated acetanilide derivatives have emerged as a class of compounds demonstrating significant potential. This technical guide provides an in-depth exploration of the synthesis, antimicrobial evaluation, and structure-activity relationships of these molecules, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Imperative for Novel Antimicrobials and the Promise of Acetanilides
The waning efficacy of existing antibiotics necessitates a paradigm shift in antimicrobial research. Acetanilide, a simple aromatic amide, and its derivatives have a long history in medicinal chemistry, with early examples demonstrating analgesic and antipyretic properties.[1][2] However, recent investigations have unveiled their potential as antimicrobial agents.[3][4][5][6] The introduction of halogen substituents onto the acetanilide framework has been shown to be a particularly effective strategy for enhancing this activity, paving the way for a new generation of potential therapeutics.[7][8]
Synthesis and Structural Diversity of Halogenated Acetanilides
The synthesis of halogenated acetanilide derivatives is typically achieved through straightforward and versatile chemical reactions. A common and efficient method involves the acylation of a corresponding halogenated aniline with an acylating agent such as acetic anhydride or acetyl chloride.
A general synthetic scheme involves the reaction of a substituted aniline with acetic anhydride in the presence of a catalyst or under reflux conditions.[4][5] The selection of various substituted anilines and the potential for further modification of the acetyl group allow for the creation of a diverse library of compounds for screening.
Caption: General synthesis workflow for halogenated acetanilide derivatives.
Unraveling the Antimicrobial Mechanism of Action
While the precise mechanism of action for all halogenated acetanilide derivatives is not fully elucidated and may vary between specific compounds, several key hypotheses have emerged from scientific investigations.
One proposed mechanism for related halogenated anilines involves the inhibition of adenylate cyclase activity .[9][10] This enzyme is crucial for the production of cyclic AMP (cAMP), a key second messenger in bacteria that regulates numerous physiological processes, including the expression of virulence factors.[9][10] By disrupting this signaling pathway, these compounds can exert both antimicrobial and antibiofilm effects.
Another critical factor appears to be the acidity of the N-H bond in the acetamido group.[7][8] The presence of electron-withdrawing halogen substituents on the aromatic ring can increase the acidity of this proton, potentially facilitating interactions with key enzymatic or structural components within the microbial cell.
Caption: Proposed mechanism involving the inhibition of adenylate cyclase.
Structure-Activity Relationship (SAR): The Role of Halogenation
The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry.[11][12][13] For halogenated acetanilides, the nature, position, and number of halogen substituents on the aniline ring play a critical role in determining their antimicrobial potency.
Studies have shown that the presence of halogens is often essential for significant bioactivity.[7][8] Furthermore, the specific halogen (Fluorine, Chlorine, Bromine, or Iodine) and its location on the aromatic ring can dramatically influence the compound's efficacy against different microbial strains. For instance, certain substitution patterns may be more effective against Gram-positive bacteria, while others may exhibit broader-spectrum activity. This underscores the importance of systematic SAR studies in optimizing the antimicrobial profile of these derivatives.[14]
In Vitro Evaluation of Antimicrobial Activity: A Step-by-Step Guide
A robust and standardized approach to in vitro testing is crucial for accurately determining the antimicrobial potential of novel compounds. The following protocols outline the key assays for assessing the efficacy of halogenated acetanilide derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16][17] The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.[18][19]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture (18-24 hours), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17][18]
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18][20]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the halogenated acetanilide derivative in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to obtain a range of concentrations.[18]
-
-
Inoculation and Incubation:
-
Determination of MIC:
Caption: Workflow for the Broth Microdilution MIC Assay.
Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[22][23][24]
Experimental Protocol: MBC Assay
-
Perform MIC Assay: Conduct the broth microdilution MIC test as described above.
-
Subculturing: From the wells showing no visible growth (the MIC well and wells with higher concentrations), aspirate a small aliquot (e.g., 10 µL).[25]
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.[25]
-
Determination of MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[23][25]
Cytotoxicity Assessment: Ensuring a Favorable Safety Profile
A crucial aspect of drug development is to ensure that a potential antimicrobial agent is not toxic to mammalian cells.[26][27][28][29] Cytotoxicity assays are therefore an essential component of the preclinical evaluation of halogenated acetanilide derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18][30]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the halogenated acetanilide derivative in cell culture medium and add them to the wells. Include a vehicle control (cells treated with the solvent used to dissolve the compound).[18]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. This allows for the determination of the IC₅₀ (half-maximal inhibitory concentration) value.[18]
Caption: Workflow for the MTT Cytotoxicity Assay.
Data Presentation and Interpretation
The systematic and clear presentation of quantitative data is essential for the comparison and interpretation of results.
Table 1: Representative Antimicrobial Activity and Cytotoxicity Data
| Compound ID | Halogen Substitution | Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | IC₅₀ (µg/mL) on Mammalian Cells |
| HA-01 | 4-Chloro | Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] | [Insert Data] |
| HA-02 | 2,4-Dichloro | Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] | [Insert Data] |
| HA-03 | 4-Bromo | Escherichia coli | Negative | [Insert Data] | [Insert Data] | [Insert Data] |
| HA-04 | 3,5-Dibromo | Escherichia coli | Negative | [Insert Data] | [Insert Data] | [Insert Data] |
| Control | [e.g., Ciprofloxacin] | Escherichia coli | Negative | [Insert Data] | [Insert Data] | N/A |
Conclusion and Future Directions
Halogenated acetanilide derivatives represent a promising and versatile scaffold for the development of novel antimicrobial agents. Their straightforward synthesis, coupled with the potential for significant antimicrobial activity, makes them an attractive area for further research. Future efforts should focus on expanding the structural diversity of these compounds, elucidating their precise mechanisms of action against a broader range of pathogens, and conducting in vivo efficacy and safety studies. Through a systematic and multidisciplinary approach, the full therapeutic potential of halogenated acetanilides can be unlocked in the ongoing battle against infectious diseases.
References
- 1. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review (2018) | Rajib Kumar Singh | 6 Citations [scispace.com]
- 2. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. busca.umc.cl [busca.umc.cl]
- 9. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 12. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 13. collaborativedrug.com [collaborativedrug.com]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. microchemlab.com [microchemlab.com]
- 25. benchchem.com [benchchem.com]
- 26. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 27. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 30. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 2-Chloro-N-(2,4-difluorophenyl)acetamide in Organic Synthesis
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and physicochemical properties. The subject of this guide, 2-chloro-N-(2,4-difluorophenyl)acetamide, is a bifunctional reagent of significant interest. Its chemical architecture, featuring a reactive α-chloroacetamide "warhead" and a difluorinated phenyl ring, renders it a versatile precursor for a variety of complex organic molecules, particularly heterocyclic compounds with potential biological activity.[1][2]
The electron-withdrawing nature of the difluorophenyl group enhances the electrophilicity of the carbonyl carbon and influences the reactivity of the adjacent chloroacetyl group. This electronic modulation, coupled with the potential for the difluorophenyl moiety to engage in specific interactions with biological targets, makes this reagent a valuable tool for researchers in drug discovery and development. These application notes will provide an in-depth guide to the synthetic utility of this compound, complete with detailed protocols and mechanistic insights.
Core Applications in the Synthesis of Bioactive Heterocycles
A primary application of this compound is in the construction of heterocyclic ring systems. The α-chloroacetamide functionality serves as a key electrophilic partner in cyclization reactions with various nucleophiles, leading to the formation of diverse heterocyclic scaffolds.
Synthesis of 2-Amino-1,3-thiazole Derivatives
The Hantzsch thiazole synthesis and its variations are cornerstone methods in heterocyclic chemistry. This compound is an excellent substrate for reaction with thiourea or substituted thioureas to generate highly functionalized 2-aminothiazole derivatives. These structures are prevalent in a wide range of biologically active compounds.[3][4]
Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the chloroacetamide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The 2,4-difluorophenyl moiety is retained as a key substituent on the exocyclic amino group, which can be crucial for biological efficacy.
Experimental Protocol 1: Synthesis of N-(2,4-difluorophenyl)-4-aryl-1,3-thiazol-2-amine
This protocol is adapted from established methods for the synthesis of similar 2-aminothiazole derivatives.[5]
Materials:
-
This compound
-
Substituted thiourea (e.g., phenylthiourea)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a solution of substituted thiourea (1.0 eq) in anhydrous ethanol (20 mL/mmol), add this compound (1.1 eq).
-
Add sodium bicarbonate (1.5 eq) to the reaction mixture to act as a base.
-
Heat the mixture to reflux (typically 78 °C for ethanol) and monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-(2,4-difluorophenyl)-4-aryl-1,3-thiazol-2-amine.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| This compound | Phenylthiourea | N-(2,4-difluorophenyl)-4-phenyl-1,3-thiazol-2-amine | 75-85% |
Visualization of Synthetic Workflow:
References
- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
Application Notes and Protocols for the N-acylation of 2,4-Difluoroaniline with Chloroacetyl Chloride
Introduction: Strategic Importance of 2-chloro-N-(2,4-difluorophenyl)acetamide
The synthesis of this compound is a critical transformation in medicinal chemistry and materials science. The resulting molecule serves as a versatile intermediate, combining the unique electronic properties of a difluorinated aromatic ring with a reactive N-chloroacetyl handle. This moiety is primed for subsequent nucleophilic substitution, enabling the construction of more complex molecular architectures.[1] N-acylation is a foundational method for creating stable amide bonds, which are prevalent in a vast number of pharmaceuticals and natural products.[1] This document provides a detailed protocol for the efficient N-acylation of 2,4-difluoroaniline with chloroacetyl chloride, including insights into the reaction mechanism, safety considerations, and methods for purification and characterization.
Reaction Principle and Mechanistic Considerations
The N-acylation of 2,4-difluoroaniline with chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride.[2] The electron-withdrawing nature of the two fluorine atoms on the aniline ring decreases the nucleophilicity of the amino group, presenting a moderate challenge for this acylation.[3] To overcome this, a highly reactive acylating agent like chloroacetyl chloride is employed.
The reaction produces one equivalent of hydrochloric acid (HCl), which can protonate the starting aniline, rendering it unreactive.[4] Therefore, the inclusion of a base is crucial to neutralize the HCl as it is formed, driving the reaction to completion. A tertiary amine, such as triethylamine, or an inorganic base like potassium carbonate can serve this purpose effectively.
Materials and Equipment
Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| 2,4-Difluoroaniline | C₆H₅F₂N | 129.11 | 367-25-9 | Sigma-Aldrich |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 79-04-9 | Sigma-Aldrich |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | 144-55-8 | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Standard laboratory glassware
Experimental Workflow
The overall experimental workflow for the N-acylation of 2,4-difluoroaniline is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Protocol
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoroaniline (5.0 g, 38.7 mmol) and anhydrous dichloromethane (40 mL).
-
Stir the mixture until the aniline is completely dissolved.
-
Add triethylamine (5.4 mL, 38.7 mmol) to the solution.
-
Cool the flask in an ice bath to 0°C.
2. Acylation Reaction:
-
In a dropping funnel, place chloroacetyl chloride (3.1 mL, 38.7 mmol) dissolved in anhydrous dichloromethane (10 mL).
-
Add the chloroacetyl chloride solution dropwise to the stirred aniline solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
3. Work-up and Extraction:
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Safety Precautions
-
Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[5][6][7]
-
2,4-Difluoroaniline is toxic and an irritant. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood.
-
The reaction is exothermic. Ensure proper temperature control, especially during the addition of chloroacetyl chloride.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons, the amide proton, and the methylene protons of the chloroacetyl group. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, and the methylene carbon. |
| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C-Cl stretch. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₈H₆ClF₂NO, M.W. 205.59 g/mol ). |
| Melting Point | A sharp melting point indicates high purity. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or slightly warm the reaction mixture. Ensure the base is of good quality and used in stoichiometric amounts. |
| Loss of product during work-up. | Ensure proper phase separation during extraction. Minimize the amount of solvent used for recrystallization. | |
| Impure Product | Presence of unreacted starting materials. | Optimize the stoichiometry of reagents. Improve purification by recrystallization or column chromatography. |
| Formation of side products. | Maintain a low temperature during the addition of chloroacetyl chloride to minimize side reactions. |
Reaction Mechanism Diagram
Caption: Simplified mechanism of N-acylation of 2,4-difluoroaniline.
Conclusion
This protocol provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can consistently obtain high yields of the desired product. The versatility of the N-chloroacetyl group makes this compound a valuable building block for the development of novel pharmaceuticals and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]
The Versatile Intermediate: Application Notes for 2-chloro-N-(2,4-difluorophenyl)acetamide in Contemporary Drug Discovery
Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel bioactive molecules. Among these, 2-chloro-N-(2,4-difluorophenyl)acetamide emerges as a highly valuable building block. Its utility stems from a combination of a reactive α-chloroacetamide moiety and a difluorophenyl group, a common feature in many kinase inhibitors and other targeted therapeutics. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this intermediate, providing detailed protocols and insights into its reactivity and synthetic potential.
The core value of this compound lies in its ability to act as an electrophilic partner in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent amide and the inherent reactivity of the carbon-chlorine bond make it an excellent substrate for reaction with a variety of nucleophiles, particularly amines and thiols. This reactivity is the cornerstone of its application in the construction of complex molecular architectures, most notably in the synthesis of heterocyclic compounds with therapeutic potential.
Core Applications in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. This compound is an exemplary intermediate in this field for two primary reasons:
-
Scaffold for Covalent Inhibition: The α-chloroacetamide group is a well-established reactive handle for the development of covalent kinase inhibitors. This moiety can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, within the ATP-binding site of a kinase. This irreversible or targeted reversible binding can lead to potent and prolonged inhibition of the enzyme's activity.
-
Versatile Precursor for Library Synthesis: The chlorine atom serves as an excellent leaving group, allowing for its ready displacement by various nucleophiles. This facilitates the rapid generation of libraries of analogous compounds, a crucial step in structure-activity relationship (SAR) studies to optimize the potency and selectivity of a lead compound.
A particularly important application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This heterocyclic scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[2] The general synthetic strategy involves the reaction of an aminopyrazole with a β-keto ester or a similar biselectrophilic species. In a related and highly effective approach, this compound can be reacted with an aminopyrazole to introduce the N-(2,4-difluorophenyl)acetamido side chain, a key pharmacophoric element in many kinase inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol outlines the synthesis of the title intermediate from commercially available starting materials.
Reaction Scheme:
Caption: Synthesis of the chloroacetamide intermediate.
Materials:
-
2,4-Difluoroaniline
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4-difluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the chloroacetyl chloride.
-
Cooling to 0 °C: The acylation reaction is exothermic. Cooling helps to control the reaction rate and prevent the formation of side products.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Aqueous Workup: The washing steps with sodium bicarbonate and brine remove any remaining acid and water-soluble impurities.
Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol provides a representative example of using this compound to synthesize a potential kinase inhibitor scaffold. This procedure is adapted from similar syntheses of related compounds.[3][4]
Reaction Scheme:
Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Materials:
-
This compound
-
A suitable substituted 5-aminopyrazole (e.g., 5-amino-3-methyl-1H-pyrazole)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the substituted 5-aminopyrazole (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
A precipitate will form, which can be collected by filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford the desired N-substituted pyrazolo[1,5-a]pyrimidine derivative.
Causality Behind Experimental Choices:
-
Anhydrous DMF: A polar aprotic solvent that is excellent for Sₙ2 reactions and can dissolve a wide range of reactants.
-
Potassium Carbonate: A mild base that is sufficient to deprotonate the aminopyrazole, making it a more potent nucleophile, without causing significant side reactions.
-
Heating: Provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.
-
Precipitation in Water: The product is typically a water-insoluble organic compound, allowing for its easy isolation from the reaction mixture by precipitation.
Data Presentation
The following table summarizes typical reaction conditions for the nucleophilic substitution of 2-chloroacetamides with various nucleophiles, providing a basis for optimizing reactions with this compound.
| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Aromatic Amine | K₂CO₃ | DMF | 80-100 | 4-8 | 60-85 |
| Aliphatic Amine | Et₃N | DCM | 25-40 | 2-6 | 70-95 |
| Thiol | NaH | THF | 0-25 | 1-3 | 85-98 |
| Phenol | Cs₂CO₃ | Acetonitrile | 60-80 | 6-12 | 50-75 |
Conclusion
This compound is a strategically important chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its dual functionality allows for its use as a key building block in the construction of kinase inhibitors and other targeted therapeutics. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this versatile compound in their synthetic endeavors. As with any chemical process, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
References
Application Note & Protocol: A Guided Approach to the Synthesis of N-(2,4-difluorophenyl) chloroacetamide
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of N-(2,4-difluorophenyl) chloroacetamide, a key intermediate in various synthetic applications, including agrochemicals and pharmaceuticals.[1] The procedure details the nucleophilic acyl substitution reaction between 2,4-difluoroaniline and chloroacetyl chloride. Beyond a mere recitation of steps, this guide elucidates the rationale behind critical process parameters, emphasizes stringent safety protocols required for handling hazardous reagents, and outlines robust methods for product purification and characterization. This application note is designed for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology.
Introduction and Scientific Principle
N-(substituted phenyl)-2-chloroacetamides are a class of compounds recognized for their utility as versatile building blocks in organic synthesis.[2] Their biological activity is a subject of ongoing research, making reliable synthetic routes to these scaffolds highly valuable.[1] The target molecule, N-(2,4-difluorophenyl) chloroacetamide, is synthesized via a classic Schotten-Baumann reaction, a method for forming amides from amines and acyl chlorides.
The core of this synthesis is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group forms the amide bond. A tertiary amine base, such as triethylamine, is incorporated as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3]
Figure 1: Overall reaction scheme for the synthesis.
Critical Safety and Handling Mandates
The reagents used in this synthesis are hazardous and demand strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood.
-
Chloroacetyl Chloride (CAS: 79-04-9): This substance is highly toxic, corrosive, and a potent lachrymator.[4] It causes severe skin burns and eye damage and can be fatal if swallowed or inhaled.[4] It reacts violently with water, releasing toxic hydrogen chloride gas.[5]
-
PPE: Chemical-resistant gloves (e.g., butyl rubber), chemical safety goggles, and a face shield are mandatory. A government-approved respirator should be used if there is any risk of vapor inhalation.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, well-ventilated area, away from moisture.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][5] If inhaled, move the person to fresh air.[4][5]
-
-
2,4-Difluoroaniline (CAS: 367-25-9): This compound is toxic and an irritant. Standard precautions for handling aromatic amines should be followed. Avoid inhalation, ingestion, and skin contact.
-
Triethylamine (CAS: 121-44-8): Flammable liquid and vapor. Corrosive and causes skin and eye burns. Harmful if swallowed or inhaled.
-
Waste Disposal: All chemical waste, including residual solvents and reaction mixtures, must be disposed of in accordance with local and institutional hazardous waste regulations. Aqueous washes will be acidic and should be neutralized before disposal.
Materials and Experimental Setup
Reagent and Equipment Tables
Table 1: Required Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
|---|---|---|---|---|
| 2,4-Difluoroaniline | 367-25-9 | 129.11 | ≥99% | Sigma-Aldrich |
| Chloroacetyl Chloride | 79-04-9 | 112.94 | ≥98% | Sigma-Aldrich |
| Triethylamine | 121-44-8 | 101.19 | ≥99.5%, redistilled | Sigma-Aldrich |
| Toluene | 108-88-3 | 92.14 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Sulfate | 7757-82-6 | 142.04 | Anhydrous, granular | Sigma-Aldrich |
| Hydrochloric Acid | 7647-01-0 | 36.46 | 1 M Aqueous Solution | Fisher Scientific |
| Sodium Bicarbonate | 144-55-6 | 84.01 | Saturated Aqueous Solution | Fisher Scientific |
| Brine | N/A | N/A | Saturated Aqueous Solution | Lab Prepared |
| Ethanol | 64-17-5 | 46.07 | Reagent Grade | Fisher Scientific |
Table 2: Required Equipment
| Equipment | Description / Purpose |
|---|---|
| Round-bottom flask | 250 mL, three-neck, with appropriate ground glass joints |
| Magnetic stirrer and stir bar | For efficient mixing of the reaction |
| Dropping funnel | 100 mL, pressure-equalizing, for controlled addition |
| Thermometer | Low-temperature, -20 to 100 °C range |
| Condenser with gas inlet | To maintain an inert atmosphere (N₂) |
| Ice-water bath | For temperature control |
| Buchner funnel and filter flask | For isolation of the crude product |
| Rotary evaporator | For solvent removal under reduced pressure |
| Analytical Balance | For accurate weighing of reagents |
| TLC plates and chamber | For reaction monitoring |
| Melting point apparatus | For purity assessment |
Experimental Setup Diagram
Detailed Synthesis Protocol
Causality Note: The use of anhydrous solvent and an inert nitrogen atmosphere is critical to prevent the violent hydrolysis of chloroacetyl chloride, which would quench the reagent and reduce the yield.
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a low-temperature thermometer, and a condenser fitted with a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a gentle stream of nitrogen.
-
Reagent Charging: In the reaction flask, dissolve 2,4-difluoroaniline (e.g., 5.0 g, 38.7 mmol) and triethylamine (e.g., 5.4 mL, 38.7 mmol) in 100 mL of anhydrous toluene.
-
Temperature Control: Cool the stirred solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is essential to control the exothermic nature of the acylation and minimize the formation of potential side products.[6][7]
-
Controlled Addition: Dissolve chloroacetyl chloride (e.g., 3.1 mL, 38.7 mmol) in 20 mL of anhydrous toluene and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 3-4 hours. A white precipitate of triethylamine hydrochloride will form as the reaction proceeds.[2]
-
Reaction Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 2,4-difluoroaniline spot indicates the reaction is complete.
-
Work-up and Isolation: a. Filter the reaction mixture through a Buchner funnel to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of cold toluene. b. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove any remaining triethylamine, saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization. A common solvent system is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Product Characterization
Validation of the final product's identity and purity is a cornerstone of good laboratory practice.
Table 3: Expected Analytical Data for N-(2,4-difluorophenyl) chloroacetamide
| Analysis Method | Expected Result | Rationale |
|---|---|---|
| Appearance | White to off-white crystalline solid | Visual inspection of the purified product. |
| Melting Point | Report the measured range. | A sharp melting point close to the literature value indicates high purity. |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1670 (Amide C=O stretch), ~1520 (N-H bend), ~750 (C-Cl stretch) | Confirms the presence of key functional groups in the molecule. |
| ¹H NMR (CDCl₃, ppm) | δ ~8.2 (br s, 1H, NH), δ ~7.5-6.8 (m, 3H, Ar-H), δ ~4.2 (s, 2H, CH₂Cl) | Provides information on the proton environment and confirms the structure. |
| ¹³C NMR (CDCl₃, ppm) | δ ~164 (C=O), δ ~158 (d, C-F), δ ~154 (d, C-F), δ ~128-104 (Ar-C), δ ~43 (CH₂Cl) | Confirms the carbon skeleton of the molecule. |
| Mass Spec (ESI+) | Calculate the expected m/z for [M+H]⁺ and [M+Na]⁺ | Confirms the molecular weight of the synthesized compound. |
Troubleshooting Guide
Table 4: Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of chloroacetyl chloride. 3. Product loss during work-up. | 1. Extend reaction time; confirm completion with TLC. 2. Ensure all glassware is dry and use anhydrous solvents. 3. Be careful during extractions; minimize transfers. |
| Oily Product / Fails to Crystallize | Presence of impurities, residual solvent, or unreacted starting material. | 1. Ensure work-up washes were thorough. 2. Try purification via column chromatography (silica gel). 3. Ensure complete removal of solvent on the rotary evaporator. |
| Product is Colored (e.g., pink/brown) | Oxidation of aniline starting material or impurities. | 1. Use high-purity starting materials. 2. A charcoal treatment during recrystallization may help decolorize the product. |
References
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]
- 4. lobachemie.com [lobachemie.com]
- 5. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]
"use of 2-chloro-N-(2,4-difluorophenyl)acetamide in the synthesis of heterocyclic compounds"
An In-Depth Guide to the Application of 2-Chloro-N-(2,4-difluorophenyl)acetamide in the Synthesis of Medicinally Relevant Heterocyclic Scaffolds
Introduction: The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing a drug candidate's metabolic stability, lipophilicity, and binding affinity. The reagent this compound emerges as a particularly valuable and versatile building block. Its structure combines a reactive α-chloroacetamide moiety—an excellent electrophile—with a 2,4-difluorophenyl group, which imparts desirable pharmacokinetic properties to the final molecule.
This guide provides detailed application notes and protocols for researchers, medicinal chemists, and drug development professionals on the use of this compound in the synthesis of key heterocyclic compounds. We will delve into the synthesis of benzimidazole and benzimidazol-2-one derivatives, which are recognized as "privileged structures" due to their frequent appearance in a wide array of therapeutic agents, including antivirals, anticancer agents, and proton pump inhibitors.[1][2]
Part 1: Synthesis of the Core Reagent: this compound
The successful application of this building block begins with its efficient preparation. The synthesis is a straightforward N-acylation of 2,4-difluoroaniline with chloroacetyl chloride. The causality behind this choice of reagents lies in the high reactivity of the acid chloride, which readily acylates the aniline nitrogen. A mild base is typically employed to neutralize the HCl byproduct generated during the reaction.
Protocol 1: Preparation of this compound
Materials:
-
2,4-Difluoroaniline
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Toluene
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoroaniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM). Cool the flask to 0 °C in an ice bath. The use of an inert solvent like DCM is crucial to prevent side reactions with the highly reactive chloroacetyl chloride.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over 30 minutes. Maintaining a low temperature is critical to control the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Work-up: Upon completion, wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. These washing steps serve to remove unreacted base, acidic impurities, and residual salts.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
dot
References
"reaction of 2-chloro-N-(2,4-difluorophenyl)acetamide with nucleophiles"
An In-Depth Guide to the Nucleophilic Substitution Reactions of 2-chloro-N-(2,4-difluorophenyl)acetamide
Application Note & Protocol
Introduction: The Versatility of a Key Synthetic Intermediate
This compound is a highly valuable electrophilic building block in modern organic and medicinal chemistry. Its structure incorporates two key features: a reactive α-chloroacetamide moiety and an electron-deficient 2,4-difluorophenyl ring. The latter is a common substituent in many pharmaceutical agents due to its ability to enhance metabolic stability and binding affinity. The α-chloroacetamide group serves as a potent electrophilic "warhead," susceptible to attack by a wide array of nucleophiles.
This reactivity profile makes this compound a cornerstone for constructing complex molecules. The displacement of the chloride leaving group provides a reliable and efficient method for forging new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. This guide offers a comprehensive overview of its reactions with common nucleophiles, providing both mechanistic insights and detailed, field-proven laboratory protocols for researchers, scientists, and drug development professionals.
Core Reactivity and Mechanistic Considerations
The central feature governing the chemistry of this compound is the electrophilic carbon atom alpha (α) to the carbonyl group. This carbon is rendered highly susceptible to nucleophilic attack due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom.
The reaction predominantly proceeds via a concerted bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2] In this pathway, the nucleophile attacks the α-carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. Kinetic studies on analogous α-chloroacetanilides support this concerted S(_N)2 process, particularly with strong nucleophiles like thiolates.[1][2] However, with some amine nucleophiles in polar aprotic solvents like DMSO, a stepwise mechanism involving a tetrahedral intermediate has also been proposed, where the rate-limiting step is the expulsion of the chloride ion.[3]
For practical laboratory synthesis, the S(_N)2 model provides an excellent predictive framework for reaction outcomes.
Caption: Generalized SN2 reaction mechanism.
Synthesis of the Starting Material
The precursor, this compound, is readily synthesized via the acylation of 2,4-difluoroaniline with chloroacetyl chloride. This is a standard and high-yielding reaction.
Protocol 1: Synthesis of this compound
This procedure is adapted from standard acylation methodologies for aromatic amines.[4][5]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoroaniline (1.0 eq) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or ethyl acetate. Add a mild base, such as triethylamine (1.2 eq) or pyridine, to act as an acid scavenger.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. This is crucial to control the exothermicity of the acylation reaction.
-
Reagent Addition: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution via a syringe or dropping funnel. Maintain the temperature below 10 °C during the addition. A precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Protocols for Nucleophilic Substitution Reactions
The following protocols provide detailed methodologies for reacting this compound with representative nucleophiles.
Application 1: Synthesis of Amino Derivatives (N-Nucleophiles)
The reaction with primary and secondary amines is a straightforward method to synthesize N-substituted glycine anilide derivatives, which are common scaffolds in drug discovery.[6][7]
Caption: Experimental workflow for amination reactions.
Protocol 2: Reaction with an Amine Nucleophile
-
Reagents: In a round-bottom flask, combine this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Solvent: Add a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. DMF is often preferred for its ability to dissolve a wide range of reagents and facilitate S(_N)2 reactions.
-
Reaction Conditions: Stir the mixture at room temperature or heat gently (50-80 °C) depending on the nucleophilicity of the amine. More hindered or less nucleophilic amines will require heating.
-
Monitoring: Track the disappearance of the starting material using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The product may precipitate and can be collected by filtration. Alternatively, if the product is soluble, extract it into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization.
Application 2: Synthesis of Thioethers (S-Nucleophiles)
Thiols are excellent nucleophiles, especially in their thiolate form (RS⁻).[8] The reaction of this compound with thiols is typically rapid and high-yielding, making it a preferred method for bioconjugation to cysteine residues in peptides and proteins.[2][9]
Protocol 3: Reaction with a Thiol Nucleophile
-
Deprotonation: In a flask under an inert atmosphere (e.g., nitrogen), dissolve the thiol (1.1 eq) in a solvent like DMF or tetrahydrofuran (THF). Add a base such as sodium hydride (NaH, 1.1 eq) at 0 °C or a milder base like potassium carbonate (2.0 eq) at room temperature to generate the thiolate anion. Causality Note: Pre-forming the highly nucleophilic thiolate is key to a fast and clean reaction.
-
Electrophile Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the thiolate solution at 0 °C or room temperature.
-
Reaction: Stir the reaction at room temperature. These reactions are often complete within 1-3 hours.
-
Monitoring: Monitor by TLC for the consumption of the chloroacetamide starting material.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography on silica gel.
Application 3: Synthesis of Ethers (O-Nucleophiles)
Oxygen nucleophiles, such as alkoxides or phenoxides, can also displace the chloride. These reactions often require stronger conditions than those with N- or S-nucleophiles due to the lower nucleophilicity of neutral alcohols and the higher basicity of alkoxides.
Protocol 4: Reaction with an Alcohol (Williamson Ether Synthesis)
-
Alkoxide Formation: In a flask under an inert atmosphere, dissolve the desired alcohol (1.5-2.0 eq) in a dry solvent like THF or DMF. Add a strong base, such as sodium hydride (NaH, 1.5 eq), portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases. Expertise Note: The use of a strong, non-nucleophilic base is critical to fully deprotonate the alcohol without competing in the substitution reaction.
-
Electrophile Addition: Add this compound (1.0 eq) as a solid or a solution in the same solvent.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion. Gentle heating (e.g., to 50 °C) may be necessary for less reactive or sterically hindered alcohols.
-
Work-up: Cool the reaction mixture and cautiously quench with water. Extract the product with an organic solvent.
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the crude ether by column chromatography.
Summary of Reaction Conditions
The following table summarizes typical conditions for the reaction of this compound with various nucleophiles.
| Nucleophile Class | Representative Nucleophile | Base | Typical Solvent | Temperature (°C) | Typical Time (h) |
| N-Nucleophile | Piperidine, Aniline | K₂CO₃, DIPEA | DMF, Acetonitrile | 25 - 80 | 4 - 12 |
| S-Nucleophile | Ethanethiol, Cysteine | NaH, K₂CO₃ | THF, DMF | 0 - 25 | 1 - 3 |
| O-Nucleophile | Phenol, Ethanol | NaH, K₂CO₃ | DMF, THF | 25 - 60 | 6 - 24 |
Safety and Handling
This compound is an alkylating agent and should be handled with care.[10] It is classified as harmful if swallowed and causes skin and serious eye irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) before use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C8H6ClF2NO | CID 735854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2-chloro-N-(2,4-difluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-chloro-N-(2,4-difluorophenyl)acetamide, a key intermediate in the pharmaceutical and agrochemical industries. Moving from bench-scale to pilot or manufacturing scale presents unique challenges in terms of reaction control, safety, and product purity. These application notes offer a detailed protocol grounded in established chemical principles, emphasizing process safety and scalability. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.
Introduction: Significance and Scale-Up Challenges
This compound is a valuable building block in organic synthesis. The presence of the difluorophenyl ring makes it a precursor for various biologically active molecules, while the α-chloroacetamide moiety provides a reactive handle for further chemical transformations, such as nucleophilic substitutions.
The synthesis, a nucleophilic acyl substitution, appears straightforward on a lab scale. However, scaling up this reaction necessitates careful consideration of several factors:
-
Exothermicity: The reaction between 2,4-difluoroaniline and the highly reactive chloroacetyl chloride is exothermic. Without proper thermal management, this can lead to runaway reactions, side-product formation, and significant safety hazards.
-
Reagent Addition: The rate of addition of chloroacetyl chloride is critical to control the reaction temperature and minimize the formation of impurities.
-
HCl Management: The reaction generates hydrochloric acid (HCl) as a byproduct. Effective scavenging of this acid is crucial to prevent unwanted side reactions and corrosion of equipment.
-
Product Isolation and Purity: On a larger scale, efficient isolation of the solid product and achieving the desired purity profile require an optimized work-up and purification procedure.
-
Safety: Chloroacetyl chloride is a highly toxic, corrosive, and lachrymatory substance that reacts violently with water.[1][2][3][4] Handling large quantities requires stringent engineering controls and personal protective equipment.
Process Chemistry and Rationale
The core of this synthesis is the acylation of 2,4-difluoroaniline with chloroacetyl chloride. A suitable base is employed to neutralize the hydrochloric acid generated during the reaction.
Reaction Scheme:
Selection of Reagents and Conditions:
-
Solvent: Toluene is selected as the solvent for this scale-up protocol. It has a suitable boiling point for reflux if needed, is relatively inert to the reactants and products, and facilitates the separation of the aqueous phase during work-up. Dichloromethane is another potential solvent, but its lower boiling point can make temperature control of a large-scale exotherm more challenging.[5][6]
-
Base: Triethylamine (TEA) is a commonly used organic base for this type of reaction.[5][6] It is effective at scavenging HCl, and the resulting triethylamine hydrochloride salt has limited solubility in toluene, which can aid in its removal. An inorganic base like potassium carbonate could be an alternative, but this would create a multiphasic reaction mixture that could present mixing challenges on a larger scale.
-
Stoichiometry: A slight excess of chloroacetyl chloride is often used in laboratory settings to ensure complete consumption of the starting aniline. However, for a scale-up process, using near-equimolar amounts is preferable to minimize residual reactive electrophiles in the final product and reduce cost. The amount of base should be at least stoichiometric to the amount of chloroacetyl chloride to ensure complete neutralization of the generated HCl.
-
Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the initial exotherm upon the addition of chloroacetyl chloride. After the addition is complete, the reaction is allowed to warm to room temperature to ensure it proceeds to completion.[6]
Process Workflow Diagram
The following diagram illustrates the overall workflow for the scale-up synthesis of this compound.
Caption: Overall workflow for the synthesis.
Key Reaction Parameters
| Parameter | Value/Range | Rationale |
| 2,4-Difluoroaniline | 1.0 eq | Limiting Reagent |
| Chloroacetyl Chloride | 1.05 eq | Slight excess to drive the reaction to completion. |
| Triethylamine | 1.1 eq | To neutralize the HCl byproduct. |
| Solvent | Toluene | Good balance of solubility, boiling point, and ease of work-up. |
| Initial Temperature | 0-5 °C | To control the initial exotherm during addition. |
| Reaction Temperature | Room Temperature | To ensure the reaction goes to completion. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |
Detailed Scale-Up Protocol
Safety First: This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed in a well-ventilated fume hood or a designated controlled area. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory. An emergency shower and eyewash station must be readily accessible.
Reagents and Equipment
-
2,4-Difluoroaniline
-
Chloroacetyl Chloride
-
Triethylamine
-
Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
-
Cooling/heating circulator
-
Filtration apparatus (e.g., Büchner funnel or Nutsche filter)
-
Vacuum oven
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Assemble the jacketed reactor system and ensure all connections are secure.
-
Purge the reactor with an inert gas, such as nitrogen, to maintain a dry atmosphere.
-
-
Charging Reagents:
-
Charge the reactor with 2,4-difluoroaniline (1.0 eq) and toluene (5-10 volumes relative to the aniline).
-
Begin agitation and add triethylamine (1.1 eq) to the mixture.
-
Cool the reactor contents to 0-5 °C using the circulating bath.
-
-
Chloroacetyl Chloride Addition:
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise via the addition funnel over a period of 1-2 hours.
-
Maintain the internal temperature between 0-10 °C throughout the addition. A significant exotherm is expected.
-
-
Reaction:
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting aniline is consumed.
-
-
Work-up:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add deionized water (3-5 volumes) to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Stop the agitation and allow the layers to separate.
-
Separate the lower aqueous layer and transfer the upper organic (toluene) layer to a separate vessel.
-
Wash the organic layer with brine (2 x 2 volumes).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the sodium sulfate.
-
Concentrate the toluene solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to achieve the desired purity.
-
Filter the purified product and wash with a small amount of cold ethanol.
-
Dry the final product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism.
Safety and Environmental Considerations
-
Chloroacetyl Chloride: Highly toxic, corrosive, and a lachrymator.[2][3] Reacts violently with water, releasing HCl gas.[4] Handle only in a chemical fume hood with appropriate PPE. Spills should be neutralized with a suitable agent like sodium bicarbonate.
-
2,4-Difluoroaniline: Toxic and an irritant. Avoid inhalation and skin contact.
-
Triethylamine: Flammable and corrosive.
-
Toluene: Flammable and has associated health risks with prolonged exposure.
-
Waste Disposal: All waste materials, including aqueous washes and solvent residues, should be collected and disposed of in accordance with local environmental regulations. The aqueous waste will be acidic and may contain dissolved salts.
Conclusion
The successful scale-up of the synthesis of this compound hinges on a thorough understanding of the reaction chemistry and potential hazards. Careful control of the reaction exotherm, efficient neutralization of the HCl byproduct, and a well-designed work-up and purification procedure are paramount. By following the detailed protocol and safety guidelines outlined in these application notes, researchers and drug development professionals can confidently and safely produce this important chemical intermediate on a larger scale.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 3. lobachemie.com [lobachemie.com]
- 4. kscl.co.in [kscl.co.in]
- 5. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 6. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Aryl-2-Chloroacetamides
Introduction
N-aryl-2-chloroacetamides are a pivotal class of chemical intermediates, extensively utilized in organic synthesis and drug development. Their significance stems from the versatile reactivity of the α-chloro group, which serves as an effective electrophilic site for nucleophilic substitution, enabling the construction of more complex molecular architectures.[1][2] This reactive handle allows for the facile introduction of various functional groups, making these compounds valuable precursors for a diverse array of pharmaceuticals, agrochemicals, and other biologically active molecules.[3][4] Notably, many N-substituted chloroacetamide derivatives themselves exhibit a broad spectrum of biological activities, including antimicrobial, herbicidal, antifungal, and anticancer properties.[5][6][7]
This comprehensive guide provides detailed protocols and technical insights into the primary synthetic routes for N-aryl-2-chloroacetamides, with a focus on the chloroacetylation of aryl amines. We will explore methodologies ranging from traditional organic solvent-based approaches to more contemporary, environmentally benign "green" chemistry techniques. The underlying mechanistic principles will be discussed to provide a deeper understanding of the reaction dynamics and to empower researchers in optimizing reaction conditions for their specific substrates.
Core Synthetic Strategy: N-Acylation of Aryl Amines
The most direct and widely employed method for synthesizing N-aryl-2-chloroacetamides is the N-acylation of a primary or secondary aryl amine with chloroacetyl chloride.[2] This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aryl amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form a protonated amide. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
General Reaction Scheme
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Phase Transfer Catalysis in the N-Acetylation of Anilines
Introduction: A Modern Approach to a Classic Transformation
The N-acetylation of anilines is a cornerstone reaction in organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Traditionally, this transformation has been carried out using acetic anhydride or acetyl chloride, often requiring harsh conditions, stoichiometric amounts of base, and anhydrous organic solvents.[2][3] Phase Transfer Catalysis (PTC) has emerged as a powerful and green alternative, offering milder reaction conditions, improved yields, and operational simplicity.[4] This guide provides an in-depth exploration of the principles, applications, and protocols for employing phase transfer catalysts in the N-acetylation of anilines.
The Principle of Phase Transfer Catalysis in N-Acetylation
Phase transfer catalysis facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[5][6] In the context of N-acetylation of anilines, the aniline (and its derivatives) resides in an organic solvent, while the acetylating agent, often generated in situ or used with an inorganic base like potassium carbonate, is in the aqueous phase. The phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a shuttle, transporting the reactive anion from the aqueous phase to the organic phase where it can react with the aniline.[7]
The key advantages of this methodology include:
-
Mild Reaction Conditions: Reactions can often be conducted at room temperature, minimizing side reactions and energy consumption.
-
Use of Inorganic Bases: Inexpensive and environmentally benign inorganic bases like potassium carbonate can be used instead of organic bases.[4][8]
-
Simplified Work-up: The catalyst is used in catalytic amounts and the work-up procedure is often a simple extraction.[5]
-
Green Chemistry: PTC reduces the need for hazardous and anhydrous organic solvents, often allowing the use of water as a co-solvent.[4][9]
Reaction Mechanism
The mechanism of phase transfer catalyzed N-acetylation involves the following key steps:
-
Anion Exchange: The phase transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) with the anion of the base (e.g., carbonate, CO₃²⁻) at the interface of the two phases to form an ion-pair (Q⁺CO₃²⁻).
-
Phase Transfer: This new, lipophilic ion-pair migrates from the aqueous phase into the organic phase.
-
Deprotonation/Acetylation: In the organic phase, the transported base deprotonates the aniline, making it a more potent nucleophile. The resulting anilide anion then reacts with the acetylating agent (e.g., acetyl chloride). Alternatively, the catalyst can transport the acetylating anion.
-
Catalyst Regeneration: After the reaction, the catalyst's original counter-ion is regenerated and the catalyst returns to the aqueous phase to begin another cycle.
Key Components of the Reaction System
Phase Transfer Catalysts
A variety of phase transfer catalysts can be employed for the N-acetylation of anilines. The choice of catalyst can significantly impact the reaction rate and yield.[5]
-
Quaternary Ammonium Salts: These are the most common and cost-effective PTCs.[9][10] Examples include Tetrabutylammonium Bromide (TBAB)[11][12], Benzyltriethylammonium Chloride (TEBAC), and Aliquat® 336 (a mixture of methyltrioctyl/decylammonium chloride).[13][14]
-
Phosphonium Salts: These are generally more thermally stable than their ammonium counterparts.[5][9] An example is Hexadecyltributylphosphonium Bromide.
-
Crown Ethers and Cryptands: These are highly effective at complexing alkali metal cations, thereby activating the associated anion.[5] However, their high cost and potential toxicity limit their large-scale application.
-
Polyethylene Glycols (PEGs): These can also function as phase transfer catalysts and are valued for their low cost and low toxicity.[5]
Solvents
The choice of solvent is crucial for achieving a balance between the solubility of the aniline substrate and the efficiency of the phase transfer process. Common solvents include:
-
Non-polar aprotic solvents: Toluene, Benzene, Chloroform
-
Polar aprotic solvents: Dichloromethane (DCM), Acetonitrile, Dimethylformamide (DMF)[8]
Studies have shown that for the N-acetylation of anilines with acetyl chloride and potassium carbonate, DMF and acetonitrile often provide the best results when using TBAB as the catalyst.[8]
Bases
An inorganic base is required to neutralize the acid generated during the acetylation reaction (e.g., HCl from acetyl chloride).[8] Common choices include:
-
Potassium Carbonate (K₂CO₃)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Hydroxide (NaOH)
Potassium carbonate is frequently used due to its low cost and moderate basicity.[8]
Experimental Protocols
General Protocol for N-Acetylation of Anilines using Tetrabutylammonium Bromide (TBAB)
This protocol is a general guideline and may require optimization for specific aniline derivatives.
Materials:
-
Substituted Aniline (10 mmol)
-
Acetyl Chloride (10 mmol)
-
Potassium Carbonate (K₂CO₃) (15 mmol)
-
Tetrabutylammonium Bromide (TBAB) (1 mmol)
-
Solvent (e.g., DMF or Acetonitrile) (20 mL)
-
Crushed Ice
-
Deionized Water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add the substituted aniline (10 mmol), potassium carbonate (15 mmol), and tetrabutylammonium bromide (1 mmol).
-
Add the chosen solvent (20 mL) to the flask.
-
Stir the mixture at room temperature to ensure proper mixing.
-
Slowly add acetyl chloride (10 mmol) dropwise to the reaction mixture over a period of 5-10 minutes. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-60 minutes.[8]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice (approximately 50 g) with stirring.
-
The N-acetylated product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-acetylated aniline.
-
Dry the purified product under vacuum.
Protocol for N-Acetylation of Anilines using Aliquat® 336
Aliquat® 336 is a robust and efficient phase transfer catalyst, particularly useful in biphasic systems.
Materials:
-
Aniline (10 mmol)
-
Acetyl Chloride (11 mmol)
-
Sodium Hydroxide (NaOH) solution (e.g., 20% w/v)
-
Aliquat® 336 (0.5 mmol)
-
Organic Solvent (e.g., Dichloromethane or Toluene) (30 mL)
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask, dissolve the aniline (10 mmol) and Aliquat® 336 (0.5 mmol) in the organic solvent (30 mL).
-
In a separate beaker, prepare the aqueous phase by dissolving NaOH in deionized water.
-
Add the aqueous NaOH solution to the reaction flask.
-
Stir the biphasic mixture vigorously to ensure efficient mixing of the two phases.
-
Slowly add acetyl chloride (11 mmol) to the reaction mixture at room temperature.
-
Continue vigorous stirring and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, stop the stirring and allow the layers to separate in a separatory funnel.
-
Separate the organic layer and wash it sequentially with deionized water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Different Phase Transfer Catalysts and Solvents for the N-Acetylation of Aniline *
| Catalyst (PTC) | Solvent | Base | Time (min) | Yield (%) | Reference |
| TBAB | DMF | K₂CO₃ | 15 | 95 | [8] |
| TBAB | Acetonitrile | K₂CO₃ | 20 | 92 | [8] |
| TBAB | Chloroform | K₂CO₃ | 30 | 85 | [8] |
| TEBAC | DMF | K₂CO₃ | 20 | 90 | [8] |
| TEBAC | Acetonitrile | K₂CO₃ | 25 | 88 | [8] |
| D-Glucose | DMF | K₂CO₃ | 60 | 70 | [8] |
*Reaction conditions: Aniline (10 mmol), Acetyl Chloride (10 mmol), Base (15 mmol), PTC (1 mmol), Solvent (20 mL) at room temperature.
Visualizations
Workflow for Phase Transfer Catalyzed N-Acetylation of Aniline
Caption: Experimental workflow for a typical phase transfer catalyzed N-acetylation of aniline.
Mechanism of Phase Transfer Catalysis
Caption: Simplified mechanism of phase transfer catalysis in N-acetylation.
Conclusion and Future Outlook
Phase transfer catalysis offers a highly efficient, versatile, and environmentally conscious method for the N-acetylation of anilines. The mild reaction conditions, use of inexpensive reagents, and simplified procedures make it an attractive methodology for both academic research and industrial applications. Future developments in this field may focus on the design of novel, more active, and recyclable phase transfer catalysts, further enhancing the sustainability and economic viability of this important transformation. The exploration of solvent-free conditions, potentially using molten quaternary ammonium salts as both the catalyst and the reaction medium, represents a particularly promising avenue for greening this process.[11]
References
- 1. jocpr.com [jocpr.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. fzgxjckxxb.com [fzgxjckxxb.com]
- 6. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 7. m.youtube.com [m.youtube.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. alfachemic.com [alfachemic.com]
- 11. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 13. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 14. Aliquat® 336 [himedialabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-(2,4-difluorophenyl)acetamide
Welcome to the dedicated technical support guide for the synthesis of 2-chloro-N-(2,4-difluorophenyl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important chemical intermediate. As your application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as an interactive troubleshooting manual and a set of frequently asked questions, grounded in established chemical principles and field-tested experience.
Troubleshooting Guide: From Problem to Solution
This section addresses the most common issues encountered during the synthesis of this compound via the acylation of 2,4-difluoroaniline with chloroacetyl chloride.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a multifaceted problem often stemming from one or more suboptimal conditions. Let's diagnose the potential culprits.
Potential Causes & Solutions:
-
Incomplete Reaction: The nucleophilicity of the aniline may be compromised, or the reaction may not have reached completion.
-
Cause (A) - HCl Byproduct Quenching: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[1] This acid will protonate the starting 2,4-difluoroaniline, rendering it non-nucleophilic and effectively stopping the reaction after a maximum theoretical yield of 50%.
-
Solution: Incorporate a non-nucleophilic base to act as an HCl scavenger. Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[2][3] Use at least 1.1 to 1.5 equivalents to ensure complete neutralization of the generated HCl. An organic base like DBU has also been shown to be highly effective.[4]
-
Cause (B) - Insufficient Reaction Time/Temperature: While the initial reaction is fast and exothermic, it may require additional time to go to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (2,4-difluoroaniline) is still present after the initial stirring period, consider extending the reaction time or allowing the mixture to slowly warm to room temperature after the initial cooled addition.[2]
-
-
Reagent Degradation: The quality of your starting materials is paramount.
-
Cause (A) - Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is extremely sensitive to moisture and will readily hydrolyze to chloroacetic acid, which is unreactive under these conditions.[5][6]
-
Solution: Always use a fresh bottle or a recently distilled batch of chloroacetyl chloride. Handle it under an inert atmosphere (Nitrogen or Argon) and use dry glassware and anhydrous solvents.
-
Cause (B) - Degradation of 2,4-Difluoroaniline: This aniline may be sensitive to prolonged exposure to air and light, leading to discoloration and potential impurities.[7][8]
-
Solution: Use purified 2,4-difluoroaniline. If the material is dark reddish-purple, consider distillation under reduced pressure before use.[7] Store it in a dark place under an inert atmosphere.[9]
-
-
Loss During Workup & Purification: The desired product might be lost during the isolation phase.
-
Solution: After the reaction, a common workup involves washing the organic layer with dilute acid (e.g., 1M HCl) to remove the base and any unreacted aniline, followed by a wash with saturated sodium bicarbonate to remove any acidic impurities.[2] Ensure your product is soluble in your organic solvent and that you are not creating an emulsion that traps the product. Recrystallization is an effective purification method, but choosing the right solvent (e.g., ethanol, acetonitrile, or toluene/heptane mixtures) is key to maximizing recovery.[2][10]
-
Question 2: The reaction mixture turned into a dark, tarry substance. What went wrong?
This is a classic sign of an uncontrolled exothermic reaction or side reactions.
Potential Causes & Solutions:
-
Uncontrolled Exotherm: The acylation reaction is highly exothermic.[2] Adding the chloroacetyl chloride too quickly or without adequate cooling can cause a rapid temperature spike.
-
Solution: Maintain strict temperature control. Add the chloroacetyl chloride dropwise to a cooled solution (0-5 °C) of the 2,4-difluoroaniline and base over a period of 30-60 minutes.[3] An ice-water bath is essential.
-
-
Side Reactions/Polymerization: High temperatures can promote unwanted side reactions or polymerization of the starting materials or product.
-
Solution: In addition to rigorous temperature control, ensure you are using the correct stoichiometry. A slight excess of the amine can sometimes help ensure the complete consumption of the highly reactive chloroacetyl chloride.[2]
-
Question 3: I'm observing significant impurities in my final product. How do I identify and prevent them?
Impurity profiling is critical. The most common impurities are residual starting materials or byproducts from side reactions.
Potential Impurities & Prevention Strategies:
-
Unreacted 2,4-Difluoroaniline:
-
Identification: Appears as a distinct spot on TLC. In ¹H NMR, you would see the characteristic aromatic signals and the broad -NH₂ peak of the starting material.
-
Prevention: Ensure a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride is used or that the reaction is allowed to run to completion (monitored by TLC).
-
Removal: Most unreacted aniline can be removed with an acidic wash (e.g., 1M HCl) during the workup, as the protonated anilinium salt is water-soluble.
-
-
Diacylated Product (N,N-bis(chloroacetyl)-2,4-difluoroaniline):
-
Identification: This is less common but possible if the initially formed amide is deprotonated and reacts again. It would have a different Rƒ on TLC and would lack the N-H proton signal in ¹H NMR and the N-H stretch in the IR spectrum.
-
Prevention: Use a 1:1 stoichiometry of the amine to the acylating agent. Avoid using very strong bases (e.g., n-BuLi) that could deprotonate the product amide.
-
-
Hydrolysis Product (Chloroacetic Acid):
-
Identification: This is an acidic impurity. It can be detected by changes in pH and is typically removed during a basic wash.
-
Prevention: This impurity arises from using wet reagents or solvents. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.[5]
-
Troubleshooting Workflow Diagram
The following diagram provides a logical decision tree for addressing common synthesis problems.
Caption: Troubleshooting decision tree for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for this synthesis?
While every reaction may require fine-tuning, a robust starting point is summarized below.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Stoichiometry | 2,4-Difluoroaniline: 1.0 eqChloroacetyl Chloride: 1.05-1.1 eqBase (TEA): 1.2 eq | A slight excess of the acyl chloride ensures complete consumption of the more valuable aniline. Excess base neutralizes all generated HCl.[2] |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene | Aprotic solvents are essential to prevent hydrolysis of the acyl chloride.[2][3] DCM is often preferred for its ability to dissolve reactants and ease of removal. |
| Temperature | 0-5 °C during addition, then stir at room temperature for 2-4 hours | Controls the initial exotherm.[3] Allowing the reaction to warm to room temperature helps drive it to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical for preventing moisture from entering the reaction and degrading the chloroacetyl chloride.[1] |
Q2: How should I properly handle and store the reagents?
Safety is the top priority. Both reagents have significant hazards.
-
Chloroacetyl Chloride: This compound is extremely corrosive, a potent lachrymator (causes tearing), and reacts violently with water to produce HCl gas.[6] Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is incompatible with acids, bases, and strong oxidizing agents.[8]
-
2,4-Difluoroaniline: This compound is harmful if swallowed, inhaled, or absorbed through the skin.[9] It may be sensitive to air and light.[7][11] Store in a cool, dark place under an inert atmosphere. It is incompatible with strong oxidizing agents, acids, and acid chlorides.[9][12]
Q3: What is a reliable step-by-step protocol for the synthesis and purification?
The following protocol is a general but effective procedure.
Experimental Protocol: Synthesis
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Loading: Under a positive pressure of nitrogen, charge the flask with 2,4-difluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of aniline). Add triethylamine (1.2 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then remove the ice bath and let it stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting aniline spot is consumed.
Experimental Protocol: Workup and Purification
-
Quenching & Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1M HCl (to remove triethylamine hydrochloride and excess aniline)
-
Saturated aqueous sodium bicarbonate (to remove acidic impurities)
-
Brine (to aid in phase separation)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure this compound as a solid.[10] The purity can be confirmed by analytical methods like NMR or LC-MS.[13]
References
- 1. What is the reaction of Chloroacetyl chloride with water? [yufenggp.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Acylation reaction under the action of acyl chloride-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 6. frontiersin.org [frontiersin.org]
- 7. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chembk.com [chembk.com]
- 10. ijpsr.info [ijpsr.info]
- 11. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-chloro-N-(2,4-difluorophenyl)acetamide
Welcome to the technical support center for the synthesis and purification of 2-chloro-N-(2,4-difluorophenyl)acetamide (CAS 96980-65-3).[1] This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during this synthetic procedure. Here, we provide field-proven insights and evidence-based protocols to help you optimize your reaction for both yield and purity.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yield is a frequent issue stemming from several controllable factors. The root cause often lies in the deactivation of the nucleophile (2,4-difluoroaniline) or the decomposition of the electrophile (chloroacetyl chloride).
Core Causality: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[2] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, efficient scavenging of this in-situ generated HCl is critical for driving the reaction to completion.
Troubleshooting Steps & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| 1. Inadequate HCl Neutralization | Un-neutralized HCl protonates the free amino group of 2,4-difluoroaniline, forming an unreactive ammonium salt. This effectively removes your starting material from the reaction.[2] | Option A (Homogeneous): Add 1.1-1.5 equivalents of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture before adding the acyl chloride.[3][4][5] Option B (Biphasic): Employ classic Schotten-Baumann conditions with a biphasic system (e.g., Dichloromethane-Water) and an aqueous base like 10% NaOH to neutralize the HCl as it forms.[6][7][8] |
| 2. Hydrolysis of Chloroacetyl Chloride | Chloroacetyl chloride is highly reactive and moisture-sensitive. It readily hydrolyzes in the presence of water to form inactive chloroacetic acid, reducing the effective concentration of your electrophile.[9][10] | Use anhydrous solvents (e.g., dry DCM, THF) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).[5][11] Ensure all glassware is oven-dried before use. Use fresh, high-purity chloroacetyl chloride. |
| 3. Exothermic Reaction Runaway | The acylation reaction is highly exothermic.[5] Uncontrolled temperature increases can lead to side reactions, polymerization, and the formation of dark, tarry substances, consuming starting materials and complicating purification. | Maintain a low temperature, especially during the addition of chloroacetyl chloride. Add the acyl chloride dropwise to a cooled solution (0-5 °C) of the amine over 30-60 minutes to dissipate the heat generated.[3][5][12] |
| 4. Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient time or non-optimal temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of hexane and ethyl acetate. If the reaction stalls, consider allowing it to warm to room temperature and stir for an additional 2-4 hours after the initial addition is complete.[12][13] |
Q2: My final product is impure, even after workup. What are the likely impurities and how do I remove them?
Achieving high purity is critical, especially for pharmaceutical applications. Impurities typically arise from unreacted starting materials or side products formed during the reaction.
Common Impurities & Purification Strategies:
-
Unreacted 2,4-difluoroaniline: This basic impurity can be removed with an acidic wash during the workup phase.
-
Chloroacetic Acid: This acidic impurity results from the hydrolysis of chloroacetyl chloride.[10] It can be removed with a basic wash.
-
N,N-Diacylated Product: While less common for secondary amides, forcing conditions could potentially lead to diacylation. This is minimized by controlling stoichiometry.[5]
Recommended Purification Protocol:
-
Liquid-Liquid Extraction (Workup): After the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine), saturated sodium bicarbonate solution (to remove chloroacetic acid and excess HCl), and finally with brine.[5][12]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Recrystallization: This is the most effective method for purifying the crude solid.
Below is a workflow to guide your troubleshooting process for purity issues.
Caption: Troubleshooting workflow for product purification.
II. Frequently Asked Questions (FAQs)
Q3: What is the optimal solvent for this reaction? Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally effective for this acylation when using an organic base like triethylamine.[5] DCM is a common choice due to its ability to dissolve the starting materials and its relative inertness. If you are using Schotten-Baumann conditions, a biphasic system of an organic solvent (like DCM) and water is required.[8]
Q4: Which base is better: an inorganic base like NaOH or an organic base like triethylamine (TEA)? Both methods are effective, and the choice depends on your experimental constraints and desired workup procedure.
-
Triethylamine (in an anhydrous organic solvent): This creates a homogeneous reaction mixture. The byproduct, triethylammonium chloride, often precipitates and can be filtered off. This method avoids water, which is beneficial given the moisture sensitivity of chloroacetyl chloride.[3]
-
Sodium Hydroxide (in a biphasic system): This classic Schotten-Baumann approach is robust and inexpensive.[6] The base remains in the aqueous layer, simplifying its removal during workup (simple phase separation). However, this method introduces water, which can increase the risk of hydrolyzing the chloroacetyl chloride if mixing and reaction rates are not optimal.
Q5: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most straightforward method.[13]
-
Setup: Use silica gel plates.
-
Mobile Phase: A good starting point is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm). The aromatic rings of the starting material and product should be UV-active.
-
Analysis: Spot the starting amine, the reaction mixture, and a co-spot (amine + reaction mixture). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.
Q6: What are the key safety precautions when working with chloroacetyl chloride? Chloroacetyl chloride is a hazardous substance that requires careful handling in a well-ventilated chemical fume hood.[15][16]
-
Corrosive and Lachrymator: It is corrosive to skin and tissues and is a potent lachrymator (tear-producing agent). Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[10][16]
-
Moisture Sensitive: It reacts vigorously with water to generate corrosive HCl gas.[10] Always handle under anhydrous conditions and quench any unused reagent carefully.
-
Toxicity: It is toxic if inhaled or swallowed.[16]
III. Optimized Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: Synthesis via Triethylamine-Mediated Acylation
This protocol is designed to maximize yield by ensuring anhydrous conditions.
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-difluoroaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: While stirring vigorously, add chloroacetyl chloride (1.05 eq.) dropwise to the cooled solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[5]
-
Reaction: Stir the mixture at 0 °C for 1 hour after the addition is complete. Then, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the consumption of 2,4-difluoroaniline using TLC.
-
Workup: Once the reaction is complete, quench by adding deionized water. Transfer to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.[5]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude solid.
-
Purification: Purify the crude product by recrystallization from ethanol to yield pure this compound as a crystalline solid.[5][14]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, the solvent is too polar. Heat the mixture; the ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
IV. References
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: --INVALID-LINK--
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: --INVALID-LINK--
-
BenchChem. (2025). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: --INVALID-LINK--
-
Solubility of Things. (n.d.). 2-Chloroacetyl chloride. Available at: --INVALID-LINK--
-
LookChem. (n.d.). This compound. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide. Available at: --INVALID-LINK--
-
BOC Sciences. (n.d.). CAS 96980-65-3 Acetamide,2-chloro-N-(2,4-difluorophenyl)-. Available at: --INVALID-LINK--
-
BenchChem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available at: --INVALID-LINK--
-
International Journal of Pharma and Bio Sciences. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Available at: --INVALID-LINK--
-
PubChemLite. (n.d.). This compound. Available at: --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). Acetamide,N-(2,4-difluorophenyl)-. Available at: --INVALID-LINK--
-
International Union of Crystallography. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. Available at: --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-. Available at: --INVALID-LINK--
-
Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Chloroacetyl chloride. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of N-(2,5-difluorophenyl) acetamide using varying amounts of.... Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Available at: --INVALID-LINK--
-
ChemicalBook. (2023). Chloroacetyl chloride: applications in synthesis and toxicology. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Chloroacetyl chloride. Available at: --INVALID-LINK--
-
BenchChem. (2025). Application Note: Quantitative Analysis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino). Available at: --INVALID-LINK--
-
BenchChem. (2025). optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. Available at: --INVALID-LINK--
References
- 1. This compound | C8H6ClF2NO | CID 735854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. ijpsr.info [ijpsr.info]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 16. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
"troubleshooting guide for chloroacetylation of anilines"
Welcome to the technical support center for the chloroacetylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we address common challenges in a direct question-and-answer format, offering insights grounded in chemical principles and extensive laboratory experience. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.
Troubleshooting Guide
This section delves into specific problems you might encounter during the chloroacetylation of anilines, providing detailed explanations and actionable solutions.
Question 1: Why is my reaction yield consistently low?
Low yields in the chloroacetylation of anilines can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Suboptimal Temperature: The nucleophilicity of the aniline is a key factor. Electron-withdrawing groups on the aniline ring decrease its reactivity, often requiring longer reaction times or gentle heating to drive the reaction to completion.[1][2] Conversely, highly reactive anilines may react quickly at low temperatures. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][3]
-
Inadequate Mixing: Ensure vigorous stirring, especially in heterogeneous reaction mixtures, to maximize contact between the aniline and chloroacetyl chloride.
-
-
Side Reactions:
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of moisture.[1] This not only consumes your reagent but also introduces hydrochloric acid, which can protonate the aniline, rendering it non-nucleophilic.
-
Preventative Measures: Always use anhydrous solvents and dry glassware. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude atmospheric moisture.[1]
-
-
Formation of Di-substituted Products: While less common with deactivated anilines, over-acylation can occur, especially if the reaction temperature is too high or an excess of chloroacetyl chloride is used. Careful control of stoichiometry is key.
-
Reaction with Solvent: Certain solvents can compete with the aniline for the chloroacetyl chloride. For instance, in the presence of an alcohol, O-acylation can occur.[4]
-
-
Protonation of the Aniline:
-
The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting aniline, effectively halting the reaction.[4] To counteract this, a base is typically added to act as an HCl scavenger.[4][5]
-
Base Selection: The choice of base is critical. A weak, non-nucleophilic base like triethylamine (TEA) or pyridine is often suitable.[1][6] Stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective and may even catalyze the reaction.[7][8] For sensitive substrates, an inorganic base such as sodium bicarbonate or potassium carbonate can be used in a biphasic system or as a suspension.[5]
-
-
-
Product Loss During Workup:
-
The chloroacetylated aniline product may have some solubility in the aqueous phase during extraction, particularly if it forms a salt. Ensure proper phase separation and minimize the number of transfers. Washing the organic layer with brine can help to remove residual water and improve recovery.[1]
-
Question 2: My reaction mixture has turned dark, and I'm getting a lot of tar-like byproducts. What's going on?
The formation of dark colors and tars is a common sign of decomposition or unwanted side reactions, often exacerbated by elevated temperatures.
Possible Causes & Solutions:
-
Aniline Oxidation: Anilines, especially unsubstituted aniline, are susceptible to oxidation, which can lead to colored impurities.[9][10] This is often accelerated by heat and the presence of air.
-
Overheating: The reaction between anilines and acyl chlorides is exothermic. If the addition of chloroacetyl chloride is too rapid or the reaction is not adequately cooled, localized overheating can occur, leading to decomposition and polymerization.[9]
-
Strongly Basic Conditions: While a base is necessary, a very strong base in combination with elevated temperatures can promote side reactions. If you suspect this is the issue, consider using a milder base like sodium bicarbonate.[5]
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of chloroacetylation.
Q1: What is the best solvent for the chloroacetylation of anilines?
The choice of solvent depends on the specific aniline and reaction conditions. Common choices include:
-
Aprotic Solvents: Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate are frequently used.[5][6][7] They are good at dissolving the reactants and are generally unreactive.
-
Biphasic Systems: A mixture of an organic solvent like ethyl acetate and an aqueous solution of a base (e.g., sodium bicarbonate) can be very effective.[5] The product remains in the organic layer while the HCl byproduct is neutralized in the aqueous phase.
-
Green Solvents: Recent studies have shown that the reaction can be performed efficiently in a phosphate buffer, offering a more environmentally friendly option.[4][13][14]
Q2: How do I purify my chloroacetylated aniline?
The purification method will depend on the physical properties of your product.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.[1][6] Common solvent systems include ethanol/water.[1]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard purification technique.[9]
-
Acid-Base Extraction: If your product is not basic, you can wash the crude reaction mixture with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline by converting it into its water-soluble salt.[15]
Q3: How can I confirm that my reaction has gone to completion?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[3] Spot the reaction mixture alongside the starting aniline on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
Q4: What is the mechanism of the chloroacetylation of anilines?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of the chloride leaving group to form the amide bond.
Experimental Protocols
General Procedure for Chloroacetylation of Aniline
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM).[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.[1]
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred aniline solution over 30 minutes.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.[1]
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and then with brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visualizing the Process
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting.
Data Summary
| Parameter | Recommendation | Rationale |
| Temperature | Start at 0 °C, then allow to warm to room temperature. | Controls the exothermic reaction and minimizes side reactions.[6][7] |
| Base | 1.1-1.2 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) or a mild inorganic base (e.g., NaHCO₃). | Neutralizes the HCl byproduct without competing in the reaction.[1][6] |
| Atmosphere | Inert (Nitrogen or Argon). | Prevents hydrolysis of chloroacetyl chloride and oxidation of aniline.[1] |
| Monitoring | Thin Layer Chromatography (TLC). | Tracks the consumption of starting material and formation of the product.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsr.info [ijpsr.info]
- 4. tandfonline.com [tandfonline.com]
- 5. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating Side Reactions in the N-Acylation of Aromatic Amines
Welcome to the technical support center dedicated to a cornerstone of organic synthesis: the N-acylation of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide in-depth answers to frequently asked questions. Here, we move beyond simple protocols to explore the underlying mechanisms of side reactions, empowering you to optimize your synthetic strategies.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific issues you may encounter during the N-acylation of aromatic amines in a practical question-and-answer format.
Issue 1: A significant amount of a di-acylated byproduct is forming.
Question: My reaction is producing a substantial amount of a di-acylated product alongside my desired mono-acylated aromatic amine. How can I suppress this over-acylation?
Answer: The formation of a di-acylated product occurs when the initially formed mono-acylated amine undergoes a second acylation. This is often a result of the mono-acylated product retaining sufficient nucleophilicity to react with the acylating agent, especially under forcing conditions.
Root Causes & Solutions:
-
Excess Acylating Agent: A large excess of the acylating agent is the most common culprit.
-
Solution: Carefully control the stoichiometry. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acylating agent. For highly reactive systems, slow, dropwise addition of the acylating agent to the reaction mixture can prevent a localized high concentration, thereby minimizing di-acylation.[1]
-
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less reactive mono-acylated product to react further.
-
Solution: Perform the reaction at a lower temperature. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature is sufficient.
-
-
Highly Reactive Acylating Agent: More electrophilic acylating agents, such as acyl chlorides, are more prone to causing over-acylation compared to acid anhydrides.[1]
-
Solution: If using an acyl chloride, consider switching to the corresponding acid anhydride, which is generally less reactive.[1]
-
Issue 2: My aminophenol substrate is undergoing O-acylation instead of N-acylation.
Question: I am attempting to N-acylate an aminophenol (e.g., 4-aminophenol), but I'm isolating a significant amount of the O-acylated isomer. How can I improve the selectivity for N-acylation?
Answer: This is a classic chemoselectivity challenge. Both the amino (-NH₂) and hydroxyl (-OH) groups are nucleophilic and can be acylated.[2] Generally, the amino group is more nucleophilic than the hydroxyl group, favoring N-acylation under kinetically controlled conditions.[2] However, reaction conditions can shift the selectivity.
Root Causes & Solutions:
-
pH of the Reaction Medium: The nucleophilicity of both groups is highly pH-dependent.
-
In acidic conditions, the amino group becomes protonated (-NH₃⁺), rendering it non-nucleophilic and favoring O-acylation.[2]
-
In strongly basic conditions, the hydroxyl group is deprotonated to the more nucleophilic phenoxide ion, which can also lead to O-acylation.[2]
-
Solution: Careful pH control is critical. For many standard acylations, maintaining neutral or slightly basic conditions is optimal for favoring N-acylation. The use of a non-nucleophilic base like pyridine or triethylamine can neutralize the acid byproduct without significantly altering the nucleophilicity of the substrate.[3]
-
-
Reaction Conditions: Milder conditions tend to favor the more kinetically favorable N-acylation.
-
Solution: Employ milder reaction conditions, such as shorter reaction times and lower temperatures, to enhance selectivity.[2]
-
Issue 3: I'm observing C-acylation (ring acylation) on the aromatic ring.
Question: My desired N-acylated product is contaminated with an isomer where the acyl group has added directly to the aromatic ring. What is causing this Friedel-Crafts type side reaction and how can I prevent it?
Answer: C-acylation, a Friedel-Crafts acylation, occurs when the acylating agent reacts with the aromatic ring instead of the amine.[4] This is an electrophilic aromatic substitution reaction and is particularly problematic with highly activated aromatic amines and strong Lewis acid catalysts.
Root Causes & Solutions:
-
Lewis Acid Catalysis: Strong Lewis acids like AlCl₃, often used in Friedel-Crafts reactions, can promote C-acylation.[4]
-
Solution: Avoid the use of strong Lewis acids when N-acylation is the desired outcome. If a catalyst is necessary for a particularly unreactive amine, consider weaker Lewis acids or alternative catalytic systems.
-
-
Amine Protection: The amino group itself can be used to direct the reaction away from the ring.
-
Solution: The most effective strategy is to perform the N-acylation first, which deactivates the ring towards further electrophilic substitution. The resulting amide is a moderately activating group, making subsequent C-acylation less favorable than the initial N-acylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in N-acylation reactions?
A base plays a crucial dual role in many N-acylation reactions, particularly when using acyl chlorides or anhydrides.[5][6]
-
Acid Scavenger: The reaction of an amine with an acyl chloride or anhydride produces one equivalent of acid (HCl or a carboxylic acid, respectively).[3][6] This acid can protonate the starting amine, forming an ammonium salt which is no longer nucleophilic, thus halting the reaction.[6] An added base, such as pyridine or triethylamine, neutralizes this acid, allowing the reaction to proceed to completion.[3][6]
-
Nucleophilic Catalyst (in some cases): Certain bases, like 4-(Dimethylaminopyridine) (DMAP), can act as nucleophilic catalysts.[1] DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[1] This is particularly useful for acylating sterically hindered or electronically deactivated amines.[1]
Q2: How do I choose between an acyl chloride and an acid anhydride as the acylating agent?
The choice depends on the reactivity of your aromatic amine and the potential for side reactions.
| Feature | Acyl Chloride | Acid Anhydride |
| Reactivity | More reactive (more electrophilic) | Less reactive |
| Byproduct | HCl (corrosive gas) | Carboxylic acid |
| Side Reactions | Higher tendency for over-acylation and other side reactions due to high reactivity.[1] | Lower tendency for over-acylation. |
| Common Use Cases | Acylation of sterically hindered or electronically deactivated amines. | General purpose acylation, especially when over-acylation is a concern. |
Q3: Why does the Friedel-Crafts acylation of aniline fail to produce a C-acylated product?
Direct Friedel-Crafts acylation of aniline does not yield the expected ring-acylated product because the amino group (-NH₂) acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[7][8] This coordination of the lone pair on the nitrogen with the Lewis acid forms a positively charged complex.[7][8] This complex is a strongly deactivating group, which makes the aromatic ring electron-poor and thus unreactive towards electrophilic aromatic substitution.[8] To achieve C-acylation, the amine must first be protected, for example, by converting it to an amide.[8][9]
Experimental Protocols
Standard Protocol for N-Acylation of Aniline with Acetic Anhydride
This protocol provides a general procedure for the N-acetylation of aniline to form acetanilide.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated aqueous sodium bicarbonate solution to remove excess acetic anhydride and acetic acid. Finally, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization.
Visualizing Reaction Pathways
Troubleshooting Workflow for N-Acylation
Caption: A troubleshooting decision tree for common N-acylation side reactions.
Mechanism of Base Catalysis in N-Acylation
Caption: Dual roles of a base in N-acylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Explain why the acylation of aniline is not possible | Filo [askfilo.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimization of N-Acylation of 2,4-Difluoroaniline
Welcome to the technical support resource for the N-acylation of 2,4-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this critical transformation. The inherent electron-deficient nature of the 2,4-difluoroaniline ring presents unique challenges, primarily the reduced nucleophilicity of the amino group, which can lead to sluggish or incomplete reactions. This document offers a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is the N-acylation of 2,4-difluoroaniline more challenging than for aniline?
The primary challenge stems from the electronic properties of the aniline ring. The two fluorine atoms are strongly electron-withdrawing, which significantly reduces the electron density on the aromatic ring and, by extension, the lone pair of electrons on the nitrogen atom. This diminished nucleophilicity makes the amine less reactive towards electrophilic acylating agents.[1] Consequently, reaction conditions that are effective for simple anilines may result in low yields or require extended reaction times for 2,4-difluoroaniline.
Q2: Should I use an acyl chloride or an acid anhydride as the acylating agent?
For an electron-deficient aniline like 2,4-difluoroaniline, an acyl chloride is generally the superior choice. Acyl chlorides are more electrophilic and therefore more reactive than their corresponding acid anhydrides.[1] While acetic anhydride can be used, it often requires more forcing conditions, such as higher temperatures or the use of a catalyst, to achieve comparable yields.
Q3: What is the role of a base in this reaction, and which one should I choose?
A base is crucial for two reasons. First, when using an acyl chloride or anhydride, an acid byproduct (HCl or a carboxylic acid) is formed. The base neutralizes this acid, preventing it from protonating the starting aniline. A protonated aniline (anilinium ion) is no longer nucleophilic and will not react.[2][3] Second, a base can act as a catalyst.
-
Tertiary Amines (e.g., Triethylamine, Pyridine): These are common choices to scavenge the acid byproduct. Pyridine is often slightly more effective as it can also act as a nucleophilic catalyst, though less so than DMAP.
-
4-(Dimethylaminopyridine) (DMAP): DMAP is a highly effective nucleophilic catalyst, especially when using less reactive anhydrides. It reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is a more potent acylating species.[1] It is typically used in catalytic amounts (1-10 mol%) alongside a stoichiometric amount of a weaker base like triethylamine.
Q4: Can I run this reaction without a solvent?
While some N-acylation reactions can be performed neat (solvent-free), particularly with liquid substrates and reagents, it is generally recommended to use a solvent for 2,4-difluoroaniline.[4] A solvent ensures proper mixing, helps to control the reaction temperature (exotherm), and prevents the precipitation of reactants or intermediates, ensuring the reaction proceeds smoothly to completion.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.
Problem: Low or No Product Yield
Question: I have run the reaction for several hours, but TLC analysis shows mostly unreacted 2,4-difluoroaniline. What is going wrong?
Answer: This is the most common issue and is directly related to the low nucleophilicity of the starting material. Several factors could be at play:
-
Insufficiently Reactive Acylating Agent: Your acylating agent may not be electrophilic enough.
-
Solution: Switch from an acid anhydride to the corresponding acyl chloride. This provides a more powerful electrophile to overcome the aniline's low reactivity.[1]
-
-
Inadequate Acid Scavenging: If the acid byproduct is not effectively neutralized, it will protonate the starting material, shutting down the reaction.
-
Solution: Ensure you are using at least one equivalent of a suitable base like pyridine or triethylamine. For sluggish reactions, consider using a slight excess (1.1-1.2 equivalents).[2]
-
-
Suboptimal Temperature: The reaction may have a significant activation energy barrier that is not being overcome at room temperature.
-
Solution: After adding all reagents at a lower temperature (0 °C) to control the initial exotherm, allow the reaction to warm to room temperature and then gently heat to 40-60 °C. Monitor the progress by TLC to avoid potential side product formation at elevated temperatures.[2]
-
-
Lack of Catalysis: For particularly stubborn acylations (e.g., with a bulky acyl group or using an anhydride), a catalyst may be necessary.
-
Solution: Add a catalytic amount of DMAP (e.g., 5 mol%). This will generate a highly reactive acylating intermediate and can dramatically increase the reaction rate.[1]
-
Problem: Formation of Multiple Products/Impurities
Question: My reaction appears to have worked, but the crude product shows multiple spots on the TLC plate. What are these impurities and how can I prevent them?
Answer: Side product formation can complicate purification and reduce the final yield.
-
Unreacted Starting Material: The most common "impurity" is simply unreacted 2,4-difluoroaniline.
-
Solution: See the solutions for "Low or No Product Yield." Additionally, during the work-up, washing the organic layer with a dilute acid (e.g., 1M HCl) will convert the basic starting aniline into its water-soluble salt, effectively removing it from the organic phase containing your neutral amide product.[3]
-
-
Diacylation: While less common for a deactivated primary amine, it is possible under forcing conditions if the product amide is deprotonated and reacts a second time.
-
Solution: Avoid using a large excess of the acylating agent. Use a controlled stoichiometry (1.05-1.1 equivalents) and consider adding it dropwise to the reaction mixture to maintain a low concentration.[1]
-
-
Degradation: High temperatures or prolonged reaction times can lead to the degradation of reagents or the desired product.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed with the work-up promptly. If the reaction requires heat, find the minimum temperature necessary for a reasonable reaction rate.
-
Visualized Workflows and Mechanisms
General Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.
Caption: Nucleophilic acyl substitution mechanism for N-acylation.
Experimental Workflow
A typical experimental procedure follows a logical sequence from setup to purification.
Caption: General experimental workflow for N-acylation.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing common issues.
References
Technical Support Center: Purification of Crude 2-chloro-N-(2,4-difluorophenyl)acetamide
Welcome to the technical support center for the purification of crude 2-chloro-N-(2,4-difluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used purification techniques for crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, the desired final purity, and the scale of the reaction.
Q2: What are the likely impurities in my crude this compound?
A2: Common impurities can include:
-
Unreacted starting materials: 2,4-difluoroaniline and chloroacetyl chloride.
-
Byproducts of side reactions: Hydrolysis of chloroacetyl chloride to chloroacetic acid, or hydrolysis of the product to 2,4-difluoroaniline and chloroacetic acid.
-
Diacylated byproduct: Formation of N-(chloroacetyl)-N-(2,4-difluorophenyl)chloroacetamide, although this is less common under standard reaction conditions.
-
Polymeric materials: Arising from side reactions of chloroacetyl chloride.
Q3: How can I quickly assess the purity of my crude and purified product?
A3: Thin-Layer Chromatography (TLC) is an excellent initial method for assessing purity. By comparing the crude mixture to the purified product and starting materials on a TLC plate, you can visualize the removal of impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guides
Recrystallization
Recrystallization is often the most efficient method for purifying solid this compound, especially for removing minor impurities.
Problem: The product does not dissolve in the recrystallization solvent, even when heated.
-
Possible Cause: The chosen solvent has too low a polarity to dissolve the compound.
-
Solution:
-
Select a more polar solvent. Based on literature for similar N-aryl acetamides, ethanol is a good starting point.[1] If ethanol is ineffective, consider a slightly more polar solvent like isopropanol or acetone.
-
Use a solvent mixture. A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble) can be effective. For example, dissolve the crude product in a minimal amount of a hot, good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Problem: The product "oils out" instead of forming crystals upon cooling.
-
Possible Causes:
-
The solution is supersaturated.
-
The cooling process is too rapid.
-
The presence of significant impurities that lower the melting point of the product.
-
-
Solutions:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of the good solvent to decrease the saturation.
-
Allow the solution to cool more slowly. This can be achieved by placing the flask in a Dewar filled with warm water or simply letting it stand at room temperature undisturbed.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
-
Add a seed crystal of pure this compound if available.
-
Problem: Low recovery of the purified product.
-
Possible Causes:
-
Too much solvent was used during dissolution.
-
The product has significant solubility in the cold solvent.
-
Premature crystallization occurred during hot filtration.
-
-
Solutions:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Cool the solution thoroughly in an ice bath before filtering to maximize precipitation.
-
Use a pre-heated funnel and filter paper for hot filtration to prevent the product from crystallizing prematurely.
-
Detailed Protocol: Recrystallization from Ethanol
-
Dissolution: In a flask, add the crude this compound and a minimal amount of 95% ethanol. Heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.
Column Chromatography
Column chromatography is a powerful technique for separating the desired product from impurities with different polarities.[2][3]
Problem: Poor separation of the product from impurities.
-
Possible Causes:
-
Incorrect mobile phase polarity.
-
Improperly packed column.
-
-
Solutions:
-
Optimize the solvent system using TLC. Aim for an Rf value of approximately 0.3 for the desired product. A common starting point for N-aryl acetamides is a mixture of ethyl acetate and hexane.
-
Ensure the column is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and poor separation.
-
Problem: The product elutes too quickly (high Rf).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Problem: The product does not elute from the column (low Rf).
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Detailed Protocol: Flash Column Chromatography
-
Slurry Preparation: In a beaker, mix silica gel with the initial, least polar mobile phase to form a slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add the sample solution to the top of the silica bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested Recrystallization Solvents
| Solvent/Solvent System | Polarity | Notes |
| Ethanol | Polar Protic | A good starting point, often used for N-aryl acetamides.[1] |
| Isopropanol | Polar Protic | Slightly less polar than ethanol, may offer different solubility characteristics. |
| Acetone | Polar Aprotic | A stronger solvent, useful if solubility in alcohols is low. |
| Ethyl Acetate/Hexane | Mixture | A versatile system where polarity can be finely tuned. |
| Dichloromethane/Hexane | Mixture | Suitable for less polar impurities. |
Visualizations
Diagram 1: Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
Diagram 2: Troubleshooting Recrystallization
Caption: Troubleshooting common recrystallization problems.
References
Technical Support Center: Synthesis of N-Aryl Chloroacetamides
Welcome to the technical support resource for the synthesis of N-aryl chloroacetamides. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical synthetic transformation. Instead of a generic overview, we will directly address the common challenges, side reactions, and purification hurdles encountered in the lab through a series of targeted troubleshooting guides and frequently asked questions. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section provides a quick overview of the most common issues and inquiries regarding the chloroacetylation of aryl amines.
Q1: What are the primary categories of byproducts I should anticipate in my reaction?
The synthesis of N-aryl chloroacetamides via the reaction of an aryl amine with chloroacetyl chloride is generally robust, but several byproducts can arise. These can be broadly categorized as:
-
Over-acylation Products: The most common is the di-acylated aniline, N,N-bis(chloroacetyl)aniline.
-
Reactant-derived Impurities: Unreacted aryl amine or hydrolyzed chloroacetyl chloride (chloroacetic acid).
-
Solvent/Base-Interaction Products: Byproducts resulting from the reaction of chloroacetyl chloride or the product with the base or solvent.
-
Degradation and Colored Impurities: Often arise from the oxidation of the starting aniline or product.
Q2: My reaction is complete, but the crude product is yellow or brown instead of the expected white/off-white solid. What is the cause?
Colored impurities are typically high-molecular-weight species formed from the oxidation of the starting aryl amine. Anilines, especially those with electron-donating groups, are susceptible to air oxidation, which can be accelerated by acidic conditions or heat. Using freshly distilled or high-purity aniline and maintaining an inert atmosphere (Nitrogen or Argon) during the reaction can significantly mitigate this issue.
Q3: What are the most critical parameters to control to minimize byproduct formation?
Three parameters are paramount for a clean reaction:
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent side reactions.[1]
-
Rate of Addition: Chloroacetyl chloride should be added slowly and dropwise to the solution of the aniline. This prevents localized high concentrations of the acylating agent, which favors di-acylation.
-
Stoichiometry and Base Selection: Using a slight excess of the amine or, more commonly, a non-nucleophilic base like triethylamine or a mild inorganic base like NaHCO3 is necessary to scavenge the HCl byproduct.[2][3][4] The choice of base can significantly impact the reaction outcome.
Part 2: Troubleshooting Guides
This section delves into specific, challenging byproducts, providing detailed mechanistic insights and actionable protocols for their prevention and removal.
Issue 1: Formation of Di-acylated Byproduct (N,N-bis(chloroacetyl)aniline)
Q: My final product analysis (NMR/LC-MS) shows a significant peak corresponding to the di-acylated aniline. What causes this, and how can I prevent or remove it?
A: Mechanistic Cause and Prevention
The nitrogen atom of the desired N-aryl chloroacetamide product still possesses a lone pair of electrons and can act as a nucleophile, attacking a second molecule of chloroacetyl chloride. While it is a much weaker nucleophile than the starting aniline, this secondary reaction can become significant under suboptimal conditions.
Experimental Protocol for Prevention:
This protocol is optimized to favor the primary reaction (k1) over the undesired di-acylation (k2).
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the aryl amine (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate, or THF).[5]
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq.) or an inorganic base like sodium bicarbonate (1.5 eq.) if using a biphasic system.[6]
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath with vigorous stirring.
-
Slow Acylation: Dissolve chloroacetyl chloride (1.05 eq.) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).
Troubleshooting & Purification:
If the di-acylated product still forms, it can often be removed by exploiting polarity differences. The di-acylated product is significantly less polar than the mono-acylated product.
| Method | Principle & Procedure | Advantages/Disadvantages |
| Recrystallization | The mono-acylated product is often more polar and may have different solubility profiles. Try recrystallizing from a solvent system like Ethanol/Water or Toluene/Hexane. The desired product should crystallize out, leaving the more soluble byproduct in the mother liquor. | Adv: Scalable, cost-effective. Disadv: May not provide complete separation; potential loss of product. |
| Column Chromatography | The polarity difference allows for excellent separation on silica gel. Use a gradient elution system, starting with a non-polar solvent (e.g., Hexane) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate). The less polar di-acylated byproduct will elute first. | Adv: High purity achievable. Disadv: Less scalable, time-consuming, requires more solvent. |
Issue 2: Hydrolysis of Chloroacetyl Chloride
Q: My reaction is sluggish, and a significant amount of my starting aniline remains even after extended reaction times. I suspect my chloroacetyl chloride has degraded. What is happening?
A: Mechanistic Cause and Prevention
Chloroacetyl chloride is highly electrophilic and extremely sensitive to moisture. Trace amounts of water in the solvent, on the glassware, or from the atmosphere can rapidly hydrolyze it to chloroacetic acid. This has two negative consequences:
-
It consumes the acylating agent, reducing the effective stoichiometry.
-
The chloroacetic acid formed can protonate the starting aryl amine, forming an ammonium salt. This salt is no longer nucleophilic and will not react with chloroacetyl chloride, effectively halting the reaction.
Experimental Protocol for Anhydrous Conditions:
-
Glassware Preparation: All glassware (flask, dropping funnel, condenser) must be thoroughly dried in an oven at >120 °C for several hours and allowed to cool in a desiccator or assembled hot and cooled under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use anhydrous solvents. Packaged anhydrous solvents are preferred. If using standard solvents, they must be dried using appropriate methods (e.g., distillation from calcium hydride for dichloromethane or sodium/benzophenone for THF).
-
Reagent Handling: Use a fresh bottle of chloroacetyl chloride. Withdraw the required amount using a dry syringe under an inert atmosphere and add it directly to the dropping funnel, which should be capped with a septum.
-
Atmosphere Control: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire setup and reaction duration.
Troubleshooting & Purification:
If hydrolysis has occurred, the resulting chloroacetic acid can be removed during the aqueous workup.
-
Quenching: After the reaction is complete, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Neutralization & Extraction: The NaHCO3 will neutralize the HCl byproduct and the chloroacetic acid impurity, converting them to their respective sodium salts. The organic layer can then be separated.
-
Washing: Wash the organic layer sequentially with water and brine to remove any remaining water-soluble impurities.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
References
Technical Support Center: Chloroacetylation of Difluoroaniline
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with or troubleshooting the chloroacetylation of difluoroanilines. This reaction, while fundamental, presents unique challenges due to the electronic properties of the difluoroaniline substrate. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the chloroacetylation of difluoroaniline, and why is a base essential?
The chloroacetylation of difluoroaniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the N-(difluorophenyl)chloroacetamide product along with one equivalent of hydrochloric acid (HCl).[1]
A base is absolutely critical for two primary reasons:
-
Neutralization of HCl: The HCl generated is a strong acid that will immediately protonate the nitrogen atom of the unreacted, weakly basic difluoroaniline.[2] This forms a difluoroanilinium salt, which is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively halting the reaction. The base's primary role is to scavenge this HCl as it is formed.
-
Maintaining Nucleophilicity: By preventing the protonation of the starting material, the base ensures that a sufficient concentration of the nucleophilic free amine is present throughout the reaction to drive it to completion.
The electron-withdrawing nature of the two fluorine atoms significantly reduces the electron density on the nitrogen atom, making difluoroaniline a much weaker nucleophile and a weaker base compared to unsubstituted aniline.[3][4] This reduced reactivity is a central challenge in this synthesis.
Caption: The crucial role of the base in the chloroacetylation reaction.
Troubleshooting Guide
Q2: My reaction yield is very low, or the reaction has stalled completely. What is the most likely cause?
A stalled or low-yielding reaction is the most common issue and almost always points to a problem with the base or the inherent reactivity of the substrate.
Primary Cause: Insufficiently effective base. The pKa of the conjugate acid of 2,4-difluoroaniline is low (around 1-2), making it a very weak base. The generated HCl readily protonates the starting material. If your chosen base is too weak (e.g., sodium bicarbonate in some solvent systems) or not present in a sufficient excess, it cannot effectively compete for the HCl, leading to the deactivation of the starting aniline.[4][5]
Troubleshooting Steps:
-
Evaluate Your Base: The choice of base is the most critical parameter. A base must be strong enough to neutralize HCl but should ideally be non-nucleophilic to avoid side reactions with chloroacetyl chloride. See the comparison table below.
-
Ensure Anhydrous Conditions: Chloroacetyl chloride is highly reactive and will readily hydrolyze with any moisture present in your solvent or on your glassware to form chloroacetic acid.[5] This consumes your electrophile and complicates purification. Always use anhydrous solvents and dry your glassware thoroughly.
-
Check Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of chloroacetyl chloride. For the base, a larger excess (1.5-3.0 equivalents) is often required, especially for heterogeneous inorganic bases like K₂CO₃, to ensure a sufficient surface area and driving force for the neutralization.
-
Monitor Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction when adding the chloroacetyl chloride, and then allowed to warm to room temperature to drive it to completion.[5][6]
Q3: I am using potassium carbonate (K₂CO₃) as the base, but the reaction is extremely sluggish. Should I switch to a stronger organic base like triethylamine (TEA)?
This is a common and important decision point. While K₂CO₃ is inexpensive and easy to remove, its low solubility in many organic solvents (like DCM or THF) can lead to slow reaction rates, as the neutralization is a solid-liquid phase reaction.[2][7]
Switching to a soluble, stronger organic base like triethylamine (TEA) or pyridine can dramatically increase the reaction rate. However, you must consider the trade-offs:
-
Advantages of TEA/Pyridine: They are homogeneous in common solvents, leading to faster and more efficient HCl scavenging. Their higher basicity is more effective at deprotonating the anilinium salt intermediate.
-
Disadvantages of TEA/Pyridine:
-
They can be nucleophilic and may react with chloroacetyl chloride, consuming the reagent.
-
They and their corresponding hydrochloride salts can be difficult to remove during workup, sometimes requiring multiple acidic washes, which can risk hydrolysis of the amide product.
-
Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or strong, non-nucleophilic amidine bases like DBU can be excellent but are more expensive.[6][8]
-
Recommendation: If your reaction with K₂CO₃ is slow, first try adding a phase-transfer catalyst (like TBAB) or switching to a more polar aprotic solvent like DMF where K₂CO₃ has better solubility.[2][7] If the reaction remains slow, switching to pyridine or a hindered base like DIPEA is a logical next step.
Data Summary: Comparison of Common Bases
| Base | pKa (of Conjugate Acid) | Type | Advantages | Disadvantages |
| Sodium Bicarbonate (NaHCO₃) | 6.4 | Weak, Inorganic | Inexpensive, easy to remove (filtration).[9] | Often too weak for deactivated anilines; low solubility. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Moderate, Inorganic | Inexpensive, easy to remove, generally effective.[2][10] | Low solubility in many organic solvents can slow the reaction. |
| Pyridine | 5.2 | Moderate, Organic | Good solvent, effective HCl scavenger. | Can be nucleophilic; can be difficult to remove.[5] |
| Triethylamine (TEA) | 10.8 | Strong, Organic | Strong base, soluble, effective.[11][12] | Can be nucleophilic; difficult to remove salts. |
| DIPEA (Hünig's Base) | 11.0 | Strong, Organic | Sterically hindered, non-nucleophilic. | More expensive than TEA. |
| DBU | 13.5 | Very Strong, Organic | Very strong, non-nucleophilic catalyst/base.[6][8] | Can promote side reactions if not used carefully; expensive. |
Experimental Protocols
Protocol 1: Chloroacetylation using Potassium Carbonate
This protocol is a robust starting point for the chloroacetylation of 2,4-difluoroaniline.
Materials:
-
2,4-Difluoroaniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Ethyl Acetate or Acetone
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,4-difluoroaniline (1.0 eq) and finely powdered K₂CO₃ (2.0 eq).
-
Add anhydrous ethyl acetate to create a stirrable slurry (approx. 0.2-0.5 M concentration with respect to the aniline).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise via syringe over 15-20 minutes. A white precipitate (the product and salts) may form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aniline.
-
Upon completion, filter the reaction mixture to remove the K₂CO₃ and potassium chloride salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can typically be purified by recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate.
Caption: Standard workflow for chloroacetylation of difluoroaniline.
References
- 1. studylib.net [studylib.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Work-up Procedure for the Synthesis of 2-chloro-N-(2,4-difluorophenyl)acetamide
As a Senior Application Scientist, this guide provides field-proven insights into the work-up and purification of 2-chloro-N-(2,4-difluorophenyl)acetamide. The synthesis, typically an acylation of 2,4-difluoroaniline with chloroacetyl chloride, is straightforward, but the work-up procedure is critical for achieving high purity and yield.[1][2] This document is structured as a series of troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific, practical problems that can arise during the work-up phase. Each solution is grounded in the chemical principles of the procedure.
Q1: I've formed a persistent emulsion during the extractive work-up. How can I resolve this and prevent it in the future?
A1: Emulsion formation is a frequent issue in liquid-liquid extractions, especially when chlorinated solvents are used or when the aqueous phase is strongly basic.[3][4] An emulsion is a suspension of tiny droplets of one layer within the other, preventing a clean separation.[5]
-
Immediate Solutions to Break an Emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[4][6]
-
Salting Out: Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the funnel.[3][6] This increases the ionic strength and density of the aqueous layer, forcing the separation of the organic and aqueous phases.[5]
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion slowly with a glass rod.[4] This can help the suspended droplets coalesce.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool.[6] This can physically break up the emulsion, although it can be a slow process.
-
-
Root Cause & Prevention:
-
Cause: Vigorous shaking is the most common cause.[5] Surfactant-like impurities can also stabilize emulsions.[3]
-
Prevention: Instead of shaking the separatory funnel vigorously, use gentle but repeated inversions to mix the layers. This provides sufficient surface area for extraction to occur without the high energy input that leads to emulsification.[3]
-
Q2: My crude product has "oiled out" or refuses to crystallize from the solvent. What's going wrong?
A2: This is a common sign of impurities interfering with the formation of a crystal lattice or the presence of residual solvent.
-
Expert Analysis & Solutions:
-
Impurity Interference: The presence of unreacted starting materials or side-products can act as a "crystallization inhibitor." An oily product often suggests it is not pure enough to crystallize.
-
Solvent Issues: The solvent system may not be optimal for crystallization, or residual solvent from the work-up may be present.
-
Solution: Ensure the product is completely dry by concentrating it under high vacuum. For recrystallization, select an appropriate solvent system. A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, hexanes) until the solution becomes cloudy (the cloud point), then gently warm until clear and allow to cool slowly. For a similar compound, an ethanol/water mixture was used successfully.[10]
-
-
Inducing Crystallization: If the product is pure but reluctant to crystallize, you can:
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. This technique is noted as being effective for similar amide crystallizations.[11]
-
Seed the solution: Add a tiny crystal of pure product to the supersaturated solution to initiate crystallization.
-
-
Q3: My final yield is significantly lower than expected. Where could I have lost my product?
A3: Product loss can occur at multiple stages of the work-up. A systematic review of the procedure is key.
-
Potential Causes & Mitigation:
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and readily hydrolyzes upon contact with water.[12][13] If the reaction conditions are not sufficiently anhydrous, the acylating agent will be consumed before it can react with the amine.
-
Mitigation: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Product Hydrolysis: While amides are generally stable, harsh acidic or basic conditions during a prolonged work-up could potentially lead to some hydrolysis back to the starting amine and chloroacetic acid.
-
Mitigation: Perform aqueous washes efficiently and avoid letting the reaction mixture sit in strong acid or base for extended periods.
-
-
Incomplete Extraction: If the organic solvent volume is insufficient or the layers are not mixed adequately, the product may not be fully extracted from the aqueous phase.
-
Mitigation: Perform multiple extractions with fresh portions of the organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).[5] After extraction, check a drop of the final aqueous layer by TLC to ensure no product remains.
-
-
Precipitation During Washes: The product, this compound, may have limited solubility in some organic solvents. It is possible for some product to precipitate at the interface during the washing steps.
-
Mitigation: If a solid appears at the interface, it is often best to carry it along with the organic layer and then filter the organic layer before drying and concentration.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for quenching the reaction?
A1: Quenching is the process of deactivating any remaining reactive reagents, in this case, excess chloroacetyl chloride. Given its high reactivity with water, a careful quench is essential.[12][13] The reaction produces HCl as a byproduct, so the quench should also neutralize this acid.[14]
-
Recommended Protocol: Slowly pour the reaction mixture into a beaker containing ice water or a dilute solution of sodium bicarbonate (NaHCO₃).[7] The ice helps to dissipate the heat from the exothermic reaction of chloroacetyl chloride with water. The bicarbonate neutralizes the newly formed chloroacetic acid and the HCl generated during the reaction. In some literature procedures, a phosphate buffer at pH 10 is used to quench, as this has been found to prevent inhibition of the final product crystallization.[11]
Q2: What are the key considerations when choosing an organic solvent for extraction?
A2: The ideal extraction solvent should have high solubility for your product and low solubility for impurities, be immiscible with water, have a relatively low boiling point for easy removal, and be readily available. For N-aryl acetamides, common choices include ethyl acetate and dichloromethane (DCM).[7]
| Solvent | Density (g/mL) | Position relative to Water | Key Considerations |
| Ethyl Acetate | 0.902 | Top Layer | Generally preferred for its lower toxicity and environmental impact. |
| Dichloromethane (DCM) | 1.33 | Bottom Layer | Excellent solvent for many organic compounds, but is a suspected carcinogen and should be handled with care in a fume hood. |
Q3: What is the purpose of the sequential acidic and basic washes?
A3: The washing steps are a crucial part of the purification process, designed to remove specific types of impurities. The standard sequence and its rationale are outlined below.[7]
| Wash Step | Reagent | Purpose |
| 1. Acidic Wash | 1 M Hydrochloric Acid (HCl) | To remove basic impurities. This protonates unreacted 2,4-difluoroaniline and any tertiary amine base (e.g., triethylamine) used as a catalyst, converting them into water-soluble ammonium salts that partition into the aqueous layer.[7] |
| 2. Basic Wash | Saturated Sodium Bicarbonate (NaHCO₃) | To remove acidic impurities. This neutralizes any remaining HCl, excess chloroacetyl chloride (as chloroacetic acid), and removes any acidic byproducts.[7] |
| 3. Brine Wash | Saturated Sodium Chloride (NaCl) | To remove the majority of dissolved water from the organic layer before the final drying step and to help break any minor emulsions.[3] |
Q4: What is the recommended method for the final purification of this compound?
A4: If the reaction has proceeded cleanly and the work-up was effective, recrystallization is often sufficient to obtain an analytically pure product.[11]
-
Recrystallization: As mentioned in the troubleshooting section, a binary solvent system like ethanol/water or ethyl acetate/hexanes is a good starting point. Dissolve the crude solid in the minimum amount of hot "good" solvent, then add the "poor" solvent dropwise until turbidity persists. Cool the mixture slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
Column Chromatography: If recrystallization fails to remove impurities (as determined by TLC or ¹H NMR), purification by flash column chromatography on silica gel is the standard alternative.[8][9] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity will typically separate the desired product from less polar and more polar impurities.
Workflow Visualization
The following diagram outlines the decision-making process for a successful work-up and purification.
Caption: Decision workflow for the work-up of this compound.
References
- 1. Amide Synthesis [fishersci.it]
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. scielo.org.co [scielo.org.co]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Validation of 2-chloro-N-(2,4-difluorophenyl)acetamide Purity by HPLC
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2-chloro-N-(2,4-difluorophenyl)acetamide, a key intermediate in the synthesis of various therapeutic agents. We will explore the rationale behind the selected HPLC methodology, compare it with alternative analytical techniques, and provide the experimental data necessary for an objective evaluation. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for purity assessment.
Introduction: The Criticality of Purity for this compound
This compound (C8H6ClF2NO) is a crucial building block in organic synthesis, particularly in the creation of novel pharmaceutical compounds.[1][] Its molecular structure lends itself to a variety of chemical reactions, making it a versatile intermediate.[3][4][5] However, the very reactivity that makes it valuable also presents a challenge in maintaining its purity. The presence of impurities, which can arise from the manufacturing process or degradation, can have significant implications for the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is paramount.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. This guide will focus on a validated Reverse-Phase HPLC (RP-HPLC) method, a technique particularly well-suited for the analysis of moderately polar compounds like this compound.
I. The Workhorse of Purity Analysis: A Validated RP-HPLC-UV Method
The development of a robust analytical method is a systematic process. For this compound, an RP-HPLC method with UV detection was chosen for its ability to separate the main component from potential process-related impurities and degradation products.[6] The validation of this method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[7][8][9][10]
The choice of chromatographic conditions is critical for achieving optimal separation. A C18 column was selected as the stationary phase due to its hydrophobicity, which provides good retention for the analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, was optimized to achieve a balance between retention time and peak shape. Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency. The pH of the phosphate buffer was adjusted to be slightly acidic to ensure the analyte is in a single ionic form, leading to sharper, more symmetrical peaks.[11]
Experimental Protocol: RP-HPLC-UV Method
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A and Acetonitrile (70:30 v/v)
A comprehensive validation study was performed to demonstrate the reliability of the HPLC method. The key parameters assessed are summarized in the table below, with the results confirming the method's suitability for the quantitative determination of this compound and its impurities.
| Validation Parameter | Acceptance Criteria | Observed Results | Conclusion |
| Specificity | The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity index > 0.99. | No interference observed. Peak purity index was >0.999 for the analyte peak in the presence of its impurities and degradants. | The method is specific. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9998 over a concentration range of 0.1 to 1.5 µg/mL for impurities and 50 to 150 µg/mL for the analyte. | The method is linear. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | The method is accurate. |
| Precision (RSD%) | Repeatability (n=6): ≤ 2.0%Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%Intermediate Precision: 1.2% | The method is precise. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.03 µg/mL | The method is sensitive. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.1 µg/mL | The method is sensitive for quantification. |
| Robustness | %RSD should be within acceptable limits after minor changes in method parameters. | The method was found to be robust with respect to changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2). | The method is robust. |
Table 1: Summary of HPLC Method Validation Parameters
To ensure the method can detect any degradation products, forced degradation studies were conducted.[12][13][14] Samples of this compound were subjected to various stress conditions, including acid and base hydrolysis, oxidation, thermal, and photolytic stress.[15] The HPLC analysis of these stressed samples demonstrated that the degradation products were well-resolved from the parent peak, confirming the stability-indicating nature of the method.[16]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours.
-
Thermal Degradation: 105°C for 72 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.
II. A Comparative Look: Alternative and Orthogonal Analytical Techniques
While HPLC is a powerful tool, relying on a single analytical technique can sometimes be insufficient. Orthogonal methods, which rely on different separation or detection principles, can provide a more comprehensive purity profile.
For volatile and thermally stable impurities that may not be readily detected by HPLC, Gas Chromatography (GC) can be an excellent complementary technique.[17] Potential impurities in this compound, such as residual solvents from the synthesis, are ideally suited for GC analysis.
| Feature | RP-HPLC-UV | Gas Chromatography (GC-FID) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Primary Use | Assay and purity of the main component and non-volatile impurities. | Analysis of residual solvents and volatile impurities. |
| Sensitivity | High (ng range) | Very high for volatile compounds (pg range). |
| Selectivity | High, tunable with mobile phase and column chemistry. | Very high, based on volatility and column polarity. |
Table 2: Comparison of HPLC and GC for Purity Analysis
For the identification of unknown impurities and degradation products, coupling HPLC with a mass spectrometer (LC-MS) is an invaluable tool. While UV detection provides quantitative information, mass spectrometry provides structural information based on the mass-to-charge ratio of the ions, allowing for the confident identification of unknown peaks.[18]
| Feature | RP-HPLC-UV | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation followed by UV absorbance detection. | Separation followed by mass-based detection. |
| Primary Use | Quantification of known compounds and overall purity assessment. | Identification and quantification of known and unknown compounds, especially at trace levels. |
| Information Provided | Retention time and UV absorbance (quantitative). | Retention time, mass-to-charge ratio (structural), and ion intensity (quantitative). |
| Sensitivity | High (ng to µg range). | Very high (pg to ng range). |
| Cost & Complexity | Lower cost, less complex. | Higher cost, more complex. |
Table 3: Comparison of HPLC-UV and LC-MS
III. Workflow and Logical Relationships
The diagram below illustrates the logical workflow for the validation of the HPLC method for this compound purity.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The validated RP-HPLC-UV method presented in this guide is a robust, reliable, and accurate tool for the determination of purity and the quantification of related substances in this compound. The comprehensive validation, including forced degradation studies, ensures that the method is stability-indicating and fit for its intended purpose in a regulated environment. While HPLC is the primary technique, the use of orthogonal methods like GC for volatile impurities and LC-MS for structural elucidation of unknown impurities provides a more complete understanding of the compound's purity profile. This multi-faceted approach to analytical validation is essential for ensuring the quality and safety of pharmaceutical products.
References
- 1. This compound | C8H6ClF2NO | CID 735854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. benchchem.com [benchchem.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. pharmasm.com [pharmasm.com]
- 15. scispace.com [scispace.com]
- 16. ijper.org [ijper.org]
- 17. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
"analytical methods for 2-chloro-N-(2,4-difluorophenyl)acetamide"
An In-Depth Comparative Guide to the Analytical Methods for 2-chloro-N-(2,4-difluorophenyl)acetamide
Authored by: A Senior Application Scientist
Introduction
This compound is a key chemical intermediate, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2][3] The purity and impurity profile of this intermediate are critical as they directly impact the quality, safety, and efficacy of the final product. Consequently, the development and validation of robust, accurate, and precise analytical methods are not merely a procedural step but a cornerstone of quality control in the drug development pipeline.
This guide provides a comprehensive comparison of the principal analytical techniques for the characterization and quality control of this compound. We will delve into the underlying principles of each method, present a comparative analysis of their performance characteristics, and provide detailed, field-proven experimental protocols. The objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs, from routine purity checks to in-depth impurity identification.
Comparative Analysis of Core Analytical Methodologies
The selection of an analytical technique is dictated by the specific question being asked. Is the goal to quantify the main component, identify a minute, unknown impurity, or confirm the fundamental chemical structure? Each objective is best served by a different analytical tool.
Chromatographic Techniques: The Workhorses of Purity and Impurity Analysis
Chromatography is the premier technique for separating the main compound from its impurities, allowing for accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment and quantitative analysis in the pharmaceutical industry. The separation is based on the differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, a reversed-phase C18 column is typically the first choice due to the compound's moderate polarity.
-
Expertise & Experience: The power of HPLC lies in its reproducibility and precision. A well-developed HPLC method, validated according to International Council for Harmonisation (ICH) guidelines, provides reliable data for batch release and stability studies.[4][5][6] The choice of a gradient elution is often causal; it allows for the separation of impurities with a wide range of polarities from the main, highly concentrated peak within a single analytical run.
-
Trustworthiness: A validated HPLC method includes a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis. This self-validating check is fundamental to ensuring the integrity of the generated data.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. It is the definitive tool for identifying unknown impurities.
-
Expertise & Experience: While HPLC-UV can quantify impurities, it cannot identify them without a reference standard. LC-MS overcomes this by providing the mass-to-charge ratio (m/z) of an impurity, offering a direct clue to its molecular formula.[7] High-resolution mass spectrometry (HRMS), using instruments like Q-TOF or Orbitrap, can determine the mass with such accuracy that an empirical formula can be confidently proposed. Further fragmentation (MS/MS) provides structural fragments, allowing for the elucidation of the impurity's complete structure.
-
Trustworthiness: The combination of retention time, accurate mass, and fragmentation pattern provides an exceptionally high degree of confidence in the identification of an unknown compound.
-
-
Gas Chromatography (GC): GC separates compounds based on their volatility. While powerful for volatile organic compounds, its application for a moderately sized molecule like this compound is limited. The compound's relatively high boiling point and potential for thermal degradation make it a challenging candidate for direct GC analysis. Derivatization could make it more amenable to GC, but this adds complexity and potential for analytical error.[8] It is, however, an excellent method for detecting and quantifying residual volatile solvents used during the synthesis.
Spectroscopic Techniques: The Keys to Structural Confirmation
Spectroscopy provides information about the molecular structure and is used for identity confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structural elucidation.[9] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C).
-
Expertise & Experience: For this compound, ¹H NMR would confirm the presence and splitting patterns of the aromatic protons and the methylene protons adjacent to the chlorine. ¹³C NMR would confirm the number of unique carbon atoms.[1] Furthermore, quantitative NMR (qNMR) can be used as a primary method for determining purity against a certified internal standard, offering an orthogonal check to chromatographic methods.[7]
-
Trustworthiness: NMR is an inherently primary analytical method, as the signal intensity is directly proportional to the number of nuclei, making it highly reliable for structural confirmation and quantification without requiring a standard of the target compound itself.[7]
-
-
Infrared (IR) Spectroscopy & UV-Visible Spectroscopy: IR spectroscopy is excellent for confirming the presence of key functional groups, such as the amide N-H and C=O stretches.[1][10] UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is often used as the detection method in HPLC.[11] Both are excellent, rapid techniques for identity confirmation but lack the specificity required for detailed impurity analysis.
Quantitative Data Summary and Comparison
The performance of these key analytical methods is summarized below to guide selection.
| Feature | HPLC-UV | LC-MS | GC-FID/MS | qNMR |
| Principle | Differential partitioning between mobile and stationary phases.[12] | HPLC separation combined with mass-based detection.[7] | Separation based on volatility and partitioning with a stationary phase.[8] | Nuclear spin transitions in a magnetic field.[7] |
| Primary Use | Purity assessment; Quantification of known impurities.[12] | Identification of unknown impurities; Trace-level quantification.[13] | Analysis of volatile impurities and residual solvents. | Unambiguous structure elucidation; Purity determination (primary method). |
| Sensitivity | High (ng range) | Very High (pg to fg range) | Very High (pg range, especially with specific detectors) | Moderate (µg to mg range) |
| Selectivity | Moderate to High | Very High | High | Very High |
| Quantitative? | Yes (requires reference standards) | Yes (can be more complex to validate) | Yes | Yes (requires internal standard) |
| Throughput | High | Medium | High | Low |
| Cost & Complexity | Moderate | High | Moderate | High |
Analytical Workflows and Decision Making
The choice of technique is driven by the analytical goal. The following diagrams illustrate a comprehensive workflow and a decision-making process.
Caption: Comprehensive analytical workflow for characterization and quality control.
Caption: Decision tree for selecting the appropriate analytical method.
Experimental Protocols
The following protocols are provided as robust starting points for method development and validation.
Protocol 1: HPLC-UV Method for Purity Assessment
This method is designed to be stability-indicating, meaning it can separate the main analyte from its potential degradation products and synthesis-related impurities.
-
1. Instrumentation:
-
HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector. (e.g., Agilent 1260/1290 Infinity II).[14]
-
-
2. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic Acid (FA), LC-MS grade
-
This compound reference standard
-
-
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: 254 nm
-
-
4. Sample Preparation:
-
Stock Solution: Accurately weigh ~25 mg of the reference standard or sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
Working Solution: Further dilute the stock solution if necessary for specific validation experiments (e.g., linearity, LOQ).
-
-
5. System Suitability Test (SST):
-
Causality: Before any sample analysis, the system's fitness for use must be verified. This is a non-negotiable step for data trustworthiness.
-
Inject the working standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
-
6. Data Analysis:
-
Calculate the purity using an area percent normalization method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: LC-MS Method for Impurity Identification
This protocol uses the chromatographic separation from Protocol 1 and adds mass spectrometric detection for structural elucidation.
-
1. Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
2. LC Conditions:
-
Use the same column and mobile phases as in the HPLC-UV method. A faster gradient and smaller column (e.g., 50 mm x 2.1 mm, 1.8 µm) may be used to increase throughput.[14]
-
-
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Scan Range: m/z 100-1000
-
Data Acquisition: Perform both full scan MS and data-dependent MS/MS (or targeted MS/MS if expected impurities are known).
-
-
4. Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, typically at a concentration of 0.1-1.0 mg/mL.
-
-
5. Data Analysis:
-
Step 1: Process the full scan data to find the accurate mass of any peak besides the main component.
-
Step 2: Use the accurate mass to generate a list of possible elemental compositions.
-
Step 3: Analyze the MS/MS fragmentation data. The fragmentation pattern provides clues to the molecule's structure. For example, a neutral loss of HCl could indicate a reaction involving the chloroacetyl group.
-
Step 4: Propose a structure for the impurity that is consistent with the accurate mass, fragmentation data, and knowledge of the synthetic process.
-
References
- 1. This compound | C8H6ClF2NO | CID 735854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. wjarr.com [wjarr.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ijpsr.info [ijpsr.info]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
A Comparative Guide to the Purity Analysis and Confirmation of 2-chloro-N-(2,4-difluorophenyl)acetamide
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal importance to its synthetic precursors. 2-chloro-N-(2,4-difluorophenyl)acetamide, a key intermediate, demands rigorous analytical scrutiny. The presence of even trace-level impurities—such as unreacted starting materials, by-products, or degradation products—can have cascading effects on the yield, purity, and safety profile of the final API.[1]
This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity analysis and structural confirmation of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to empower researchers and quality control scientists in selecting the most fit-for-purpose analytical strategy. The validation of these analytical methods is paramount to ensure data reliability and meet stringent regulatory requirements.[2][3]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClF₂NO | --INVALID-LINK--[4] |
| Molecular Weight | 205.59 g/mol | --INVALID-LINK--[4] |
| Appearance | Solid (Expected) | - |
| Solubility | Expected to be soluble in organic solvents like acetonitrile, methanol. | - |
| Thermal Stability | Likely non-volatile and potentially thermally labile, influencing the choice between HPLC and GC.[5][6] | - |
The Orthogonal Approach: A Strategy for Unambiguous Purity Assessment
Relying on a single analytical technique is insufficient for comprehensive purity determination. An orthogonal approach, employing multiple methods with different separation and detection principles, provides a self-validating system for confirming purity and identifying impurities. This strategy minimizes the risk of co-eluting impurities masking a true purity profile.
Comparative Analysis of Key Analytical Techniques
The choice between methods like HPLC and GC is primarily dictated by the analyte's volatility and thermal stability.[7] For a compound like this compound, which is non-volatile, HPLC is the superior technique for purity and impurity profiling, while GC-MS is reserved for analyzing volatile process impurities.[5][8]
| Technique | Principle | Primary Use | Sensitivity | Selectivity | Key Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase.[7] | Gold standard for purity assay and quantification of known, non-volatile impurities.[5] | High (ng to µg)[9] | Good to Excellent (method dependent) | Requires chromophoric impurities for detection; limited structural information.[10] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.[8] | Analysis of volatile and semi-volatile impurities (e.g., residual solvents).[5][11] | Very High (pg to ng) | Excellent | Analyte must be volatile and thermally stable; not suitable for the main compound.[5] |
| LC-MS | Combines HPLC separation with mass spectrometry for definitive identification.[9] | Identification of unknown impurities and degradation products; trace-level quantification.[10] | Very High (pg to ng)[9] | Excellent | Higher cost and complexity; potential for ion suppression effects. |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified standard.[9] | Absolute purity determination without a specific reference standard of the analyte; structural confirmation. | Moderate (µg to mg)[9] | Excellent | Lower sensitivity than chromatographic methods; requires a high-purity internal standard. |
| FTIR | Absorption of infrared radiation by specific molecular vibrations (functional groups). | Rapid confirmation of chemical identity and functional groups. | Moderate | Low | Provides no information on purity or impurity levels; primarily for identification. |
Detailed Experimental Protocols
The following protocols are robust starting points for the analysis of this compound. Method validation is a mandatory subsequent step to ensure the procedure is suitable for its intended purpose.[3][12]
Protocol 1: Purity and Impurity Profiling by HPLC-UV
This method is designed to separate the main component from potential non-volatile impurities.
A. Instrumentation & Reagents
-
HPLC System: A standard HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Water:Acetonitrile.
-
Reference Standard: A well-characterized batch of this compound.
B. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
C. Sample Preparation
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Accurately prepare a reference standard solution at the same concentration.
-
Filter samples through a 0.45 µm syringe filter before injection.
D. Data Analysis
-
Integrate the peak areas of the main component and all impurities in the sample chromatogram.
-
Calculate the percentage purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
Identify and quantify known impurities by comparing their retention times and response factors relative to the reference standard.
Protocol 2: Analysis of Volatile Impurities by Headspace GC-MS
This protocol is designed to detect residual solvents from the synthesis process.
A. Instrumentation & Reagents
-
GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometer and a Headspace Autosampler.
-
Column: A low-polarity column suitable for solvent analysis (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Diluent: Dimethyl sulfoxide (DMSO).
B. Headspace Conditions
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Incubation Time: 15 minutes.
C. GC-MS Conditions
-
Inlet Temperature: 250 °C.
-
Oven Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min).
-
MS Transfer Line: 250 °C.
-
Ion Source: 230 °C.
-
Scan Range: m/z 35-350.
D. Sample Preparation
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO.
-
Seal the vial immediately and vortex to dissolve.
E. Data Analysis
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify residual solvents using an external standard calibration curve.
Protocol 3: Structural Confirmation by NMR Spectroscopy
NMR provides definitive structural confirmation. Spectral data for this compound is available in public databases, which can be used for comparison.[4]
A. Instrumentation & Reagents
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
B. Procedure
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument procedures.
C. Data Analysis
-
¹H NMR: Confirm the presence of expected signals: a singlet for the -CH₂- group, aromatic multiplets for the difluorophenyl ring, and a broad singlet for the amide -NH proton. Check for any unexpected signals that may indicate impurities.
-
¹³C NMR: Confirm the number of carbon signals matches the structure, including the carbonyl carbon, the -CH₂- carbon, and the aromatic carbons, noting the characteristic C-F splitting patterns.
Conclusion and Recommendations
A multi-faceted analytical approach is indispensable for the comprehensive purity analysis of this compound.
-
For routine quality control and purity assay: A validated HPLC-UV method is the most efficient and reliable choice.
-
For identifying unknown impurities or degradation products: LC-MS is the most powerful tool, providing both separation and structural information.[10]
-
For assessing process-related volatile impurities: Headspace GC-MS is the required technique.
-
For definitive structural confirmation and primary characterization of a new batch or reference standard: NMR spectroscopy is essential.
By integrating these techniques, researchers and drug development professionals can build a robust, self-validating data package that ensures the quality and consistency of this critical pharmaceutical intermediate, ultimately safeguarding the integrity of the final drug product.
References
- 1. scispace.com [scispace.com]
- 2. particle.dk [particle.dk]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. This compound | C8H6ClF2NO | CID 735854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. benchchem.com [benchchem.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. benchchem.com [benchchem.com]
- 12. wjarr.com [wjarr.com]
A Comparative Guide to the LC-MS Analysis of 2-chloro-N-(2,4-difluorophenyl)acetamide and Its Impurities
Introduction: The Critical Role of Impurity Profiling
In pharmaceutical development, the rigorous identification and quantification of impurities in an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle but a fundamental component of ensuring drug safety and efficacy. The presence of even trace-level impurities—arising from synthesis, degradation, or storage—can potentially alter the pharmacological or toxicological profile of the final drug product. The subject of this guide, 2-chloro-N-(2,4-difluorophenyl)acetamide, is a halogenated acetamide derivative, a class of compounds frequently used as intermediates in organic synthesis.[1][2] Its purity is paramount.
This guide provides a comprehensive comparison of two orthogonal Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the analysis of this API and its related impurities. We will explore a high-resolution mass spectrometry (HRMS) approach for the discovery and structural elucidation of unknown impurities and a targeted triple quadrupole (QqQ) MS/MS method for high-sensitivity quantification. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) for analytical procedure validation, ensuring the development of a robust, self-validating, and stability-indicating analytical system.[3][4][5]
Anticipating Impurities: Synthesis and Forced Degradation
A robust analytical method must be capable of separating and detecting impurities that are realistically expected to be present. These fall into two main categories: process-related impurities from the synthetic route and degradation products formed over the product's shelf-life.
A plausible synthetic route for this compound involves the acylation of 2,4-difluoroaniline with 2-chloroacetyl chloride. From this, we can predict potential process impurities:
-
Impurity A: 2,4-difluoroaniline (Unreacted starting material)
-
Impurity B: 2-chloroacetyl chloride (Unreacted starting material - though highly reactive)
-
Impurity C: N,N'-bis(chloroacetyl)-2,4-difluoroaniline (Di-acylation by-product)
To identify potential degradation products, a forced degradation study is essential.[6][7] This involves subjecting the API to stress conditions more severe than those it would typically encounter to accelerate decomposition.[8][9] The objective is to generate a suite of degradants that can be used to challenge the specificity of the analytical method.[10]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Dissolve in the stock solution solvent for analysis.
-
Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Dissolve in the stock solution solvent for analysis.
Method Comparison: Discovery vs. Quantification
The choice of an LC-MS platform is dictated by the analytical goal. For initial characterization and impurity discovery, high-resolution systems are unparalleled. For routine, high-throughput quantification of known impurities, triple quadrupole systems offer superior sensitivity and selectivity.
| Feature | Method 1: LC-Q-TOF MS (Discovery) | Method 2: LC-QqQ MS/MS (Quantification) |
| Primary Use | Identification of unknown impurities; structural elucidation. | Quantification of known impurities and overall purity assessment. |
| Principle | Combines HPLC separation with high-resolution mass analysis for accurate mass measurement and elemental composition determination.[11] | Combines HPLC separation with tandem mass spectrometry (MS/MS) for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). |
| Key Advantage | Provides high-confidence identification of unknowns without reference standards. | Exceptional sensitivity (pg to ng range) and selectivity, minimizing matrix interference. |
| Limitation | Generally lower sensitivity and wider linear dynamic range compared to QqQ. | Requires prior knowledge of the analyte and its fragmentation for method setup. |
Method 1: High-Resolution LC-MS for Impurity Identification
The cornerstone of identifying unknown impurities is the ability to determine their elemental composition from a highly accurate mass measurement.[11] This is the domain of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers. The workflow involves detecting all ions, determining their accurate mass, and performing MS/MS fragmentation to piece together the structure.
Diagram: Overall Analytical Workflow
References
- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to Purity Assessment: Unlocking the Potential of qNMR for 2-chloro-N-(2,4-difluorophenyl)acetamide
In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. For a compound such as 2-chloro-N-(2,4-difluorophenyl)acetamide, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally dominated this field, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and versatile alternative.[1][2]
This guide offers an in-depth comparison of qNMR with conventional chromatographic methods for the purity assessment of this compound. As Senior Application Scientists, our focus extends beyond mere procedural descriptions to elucidate the underlying principles and rationale behind experimental choices, providing a robust framework for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.
The Principle of Quantitative NMR (qNMR): A Paradigm of Absolute Quantification
At its core, qNMR leverages a fundamental principle of NMR spectroscopy: the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4] This inherent stoichiometry allows for the absolute quantification of a target analyte against a certified internal standard of known purity, without the need for analyte-specific reference standards or calibration curves, a significant advantage over chromatographic methods.[4] The purity of the analyte can be calculated using the following equation:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
-
analyte : Refers to this compound
-
std : Refers to the internal standard
This direct measurement capability positions qNMR as a primary ratio method, offering a high degree of accuracy and traceability to the International System of Units (SI).[5][6]
A Comparative Analysis: qNMR vs. HPLC and GC
The choice of an analytical technique for purity assessment is a critical decision driven by a multitude of factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired performance characteristics of the method. Below is a comparative overview of qNMR, HPLC, and GC for the analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Absolute quantification based on the direct proportionality between signal intensity and the number of nuclei.[3][4] | Separation based on differential partitioning between a stationary and a mobile phase.[7] | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. |
| Primary Use | Absolute purity determination, quantification of known and unknown impurities with a structure-indicative nature.[8][9] | Quantification of known impurities and overall purity assessment based on relative peak areas.[7] | Analysis of volatile impurities and residual solvents. |
| Calibration | Does not require an analyte-specific reference standard; uses a certified internal standard. | Requires a well-characterized reference standard of the analyte for calibration. | Requires a reference standard for each analyte to be quantified. |
| Selectivity | High, based on distinct chemical shifts of different protons in the molecule. | High, dependent on the choice of stationary and mobile phases. | High, dependent on the column stationary phase and temperature programming. |
| Sensitivity | Moderate (µg to mg range).[7] | High (ng to µg range).[7] | Very high (pg to ng range). |
| Sample Throughput | Moderate, with typical experiment times of 5-15 minutes per sample. | High, with typical run times of 10-30 minutes. | High, with typical run times of 15-45 minutes. |
| Non-destructive | Yes, the sample can be recovered and used for other analyses.[4] | No, the sample is consumed during the analysis. | No, the sample is consumed during the analysis. |
| Information Content | Provides both quantitative and structural information. | Provides retention time and peak area. | Provides retention time and peak area. |
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, we present detailed experimental protocols for the purity assessment of this compound using qNMR, HPLC, and GC.
Quantitative NMR (qNMR) Protocol
The successful implementation of a qNMR experiment hinges on meticulous planning and execution, from sample preparation to data processing.[3]
The choice of an internal standard is critical for the accuracy of the qNMR measurement.[10][11] An ideal internal standard should:
-
Be of high purity (≥99.5%).
-
Be chemically stable and not react with the analyte or the solvent.
-
Have a simple NMR spectrum with signals that do not overlap with those of the analyte.[10]
-
Be soluble in the chosen deuterated solvent.[10]
For the analysis of this compound, maleic acid is a suitable internal standard. Its olefinic proton gives a sharp singlet at approximately 6.3 ppm in DMSO-d6, a region that is typically free of signals from aromatic compounds like our analyte.[12][13]
Accurate weighing is the largest source of error in qNMR; therefore, the use of a microbalance is highly recommended.[14]
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
To ensure accurate quantification, specific NMR parameters must be carefully optimized.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Angle: A 90° pulse should be used to ensure uniform excitation of all signals.
-
Relaxation Delay (d1): This is a crucial parameter. A relaxation delay of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals must be used to ensure complete relaxation between scans.[15] A typical starting point is a d1 of 30 seconds.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration accuracy of less than 1%.[15]
-
Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure adequate digital resolution.
-
Apply a Fourier transform to the acquired FID.
-
Perform phase correction and baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the singlet corresponding to the -CH2Cl protons would be a good choice. For maleic acid, the singlet of the two olefinic protons is used.
-
Calculate the purity using the equation provided earlier.
HPLC Protocol (Hypothetical)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
GC Protocol (Hypothetical - for volatile impurities)
-
Column: A non-polar column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Detector Temperature: 250 °C and 280 °C, respectively.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
Visualizing the Workflow and Comparison
To further clarify the processes and the comparative aspects, the following diagrams are provided.
Caption: The streamlined workflow for purity determination using qNMR.
Caption: A comparative overview of key attributes for qNMR, HPLC, and GC.
Conclusion: Embracing qNMR as a Cornerstone of Purity Assessment
While HPLC and GC remain indispensable tools in the pharmaceutical analytical laboratory, qNMR offers a compelling and often complementary approach for the purity assessment of this compound. Its ability to provide direct, absolute quantification without the need for analyte-specific reference standards makes it an invaluable technique, particularly in early drug development when such standards may be scarce.[12] Furthermore, the rich structural information inherent in an NMR spectrum can simultaneously confirm the identity of the analyte and aid in the identification of unknown impurities.
By understanding the principles, advantages, and practical considerations of qNMR alongside traditional chromatographic methods, researchers and drug development professionals can build a more robust and comprehensive analytical strategy, ultimately ensuring the quality and integrity of their pharmaceutical products.
References
- 1. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 3. emerypharma.com [emerypharma.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. usp.org [usp.org]
- 6. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 14. rssl.com [rssl.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Catalytic Methods for N-Acetylation of Difluoroaniline
Abstract
The N-acetylation of difluoroanilines is a critical transformation in synthetic organic chemistry, yielding key intermediates for pharmaceuticals, agrochemicals, and advanced materials. The introduction of an acetyl group modulates the electronic properties and reactivity of the aniline moiety, often serving as a protective group or a building block for more complex structures. This guide provides an in-depth comparison of various catalytic methods for the N-acetylation of difluoroaniline, evaluating them based on efficiency, selectivity, reaction conditions, and environmental impact. We will delve into traditional acid and base-catalyzed methods, modern Lewis acid and solid acid catalysis, and innovative catalyst-free and biocatalytic approaches, offering field-proven insights and detailed experimental protocols to guide researchers in selecting the optimal method for their specific application.
Introduction: The Significance of N-Acetylated Difluoroanilines
N-acetylated difluoroanilines are valuable precursors in the synthesis of a wide range of biologically active molecules. The fluorine atoms significantly alter the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making these motifs highly sought after in drug development. The N-acetylation reaction, while conceptually simple, presents challenges in achieving high yields and selectivity, especially when dealing with electronically deactivated substrates like difluoroaniline. The choice of catalyst is paramount and dictates the reaction's efficiency, cost, and sustainability.[1] This guide aims to systematically compare the prevalent catalytic strategies to empower chemists with the knowledge to make informed decisions.
The Fundamental Reaction: Nucleophilic Acyl Substitution
The N-acetylation of an amine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.[2][3][4] This forms a tetrahedral intermediate which then collapses, expelling a leaving group (acetate or chloride) to yield the N-acetylated product.
Catalysts play a crucial role by enhancing the electrophilicity of the acetylating agent or by activating the amine, thereby accelerating the reaction rate. The electron-withdrawing nature of the two fluorine atoms on the aniline ring decreases the nucleophilicity of the amino group, making catalysis even more critical for achieving efficient conversion.[5]
General Reaction Mechanism
Below is a generalized mechanism for the N-acetylation of an amine with acetic anhydride.
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. studylib.net [studylib.net]
- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02857D [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-chloro-N-(2,4-difluorophenyl)acetamide
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-chloro-N-(2,4-difluorophenyl)acetamide (CAS 96980-65-3), a compound that, while promising in research, requires stringent safety protocols. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from its known GHS hazard classifications and established best practices for handling analogous halogenated aromatic amides.
The foundational principle of laboratory safety is the control of hazards at their source through engineering and administrative controls. Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and potential chemical exposure. The causality behind each PPE recommendation is rooted in the known toxicological profile of this compound.
Hazard Identification and Risk Assessment
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1][2]:
-
H302: Harmful if swallowed: Ingestion can lead to acute toxicity.
-
H315: Causes skin irritation: Direct contact can cause redness, pain, and inflammation.[1][2]
-
H319: Causes serious eye irritation: Contact with the eyes can result in significant and potentially lasting damage.[1][2]
-
H335: May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[1][2]
These classifications necessitate a multi-faceted PPE strategy to shield all potential routes of exposure.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles with side shields | Double gloving: Nitrile inner glove, chemical-resistant outer glove (e.g., Neoprene) | Full-length lab coat, buttoned | N95 respirator or higher, used within a certified chemical fume hood |
| Solution Preparation and Handling | Chemical safety goggles and a face shield | Double gloving: Nitrile inner glove, chemical-resistant outer glove (e.g., Neoprene) | Chemical-resistant apron over a full-length lab coat | Work within a certified chemical fume hood |
| Reaction Monitoring and Work-up | Chemical safety goggles and a face shield | Double gloving: Nitrile inner glove, chemical-resistant outer glove (e.g., Neoprene) | Chemical-resistant apron over a full-length lab coat | Work within a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles and a face shield | Double gloving: Nitrile inner glove, chemical-resistant outer glove (e.g., Neoprene) | Chemical-resistant apron over a full-length lab coat | Work within a certified chemical fume hood |
Step-by-Step PPE Donning and Doffing Procedure
The following workflow ensures the safe application and removal of PPE to prevent cross-contamination.
Caption: A visual guide to the correct sequence for donning and doffing Personal Protective Equipment.
Operational Plan: From Handling to Disposal
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4][5]
-
Ventilation: Ensure adequate general laboratory ventilation.[3][4][5]
Hand Protection: A Deeper Dive
Given that this compound is a skin irritant, robust hand protection is critical.[1][2] A double-gloving strategy is recommended. The inner nitrile glove provides a base layer of protection, while the outer, chemical-resistant glove offers primary defense against the halogenated aromatic amide structure.
-
Inner Glove: Standard nitrile examination gloves.
-
Outer Glove: Neoprene or other gloves rated for protection against chlorinated solvents are advisable.[6] Always consult the glove manufacturer's compatibility charts for specific breakthrough times.
Proper Glove Removal Technique: To avoid skin contact with a contaminated outer surface, use a proper glove removal technique.[3]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
-
Skin Contact: Immediately remove contaminated clothing.[4][5] Flush the affected area with copious amounts of water for at least 15 minutes.[4][5][7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][5] Seek immediate medical attention and provide the medical personnel with the compound's identity.
Disposal Plan: A Cradle-to-Grave Approach
As a halogenated organic compound, this compound and its associated waste must be disposed of as hazardous waste.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and bench paper, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including reaction mixtures and rinsates, must be collected in a designated, labeled, and sealed hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste streams.[8]
-
Empty Containers: "Empty" containers that held the solid compound or its solutions must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated liquid waste.[8]
Final Disposal
All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[3][4][5][8]
Conclusion
The responsible use of this compound in a research setting is contingent upon a thorough understanding of its hazards and the diligent application of appropriate safety measures. By adhering to the PPE protocols, operational plans, and disposal procedures outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound | C8H6ClF2NO | CID 735854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.ie [fishersci.ie]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
